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1,2,3,4-Tetrahydroisoquinolin-4-amine Documentation Hub

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  • Product: 1,2,3,4-Tetrahydroisoquinolin-4-amine
  • CAS: 681448-81-7

Core Science & Biosynthesis

Foundational

1,2,3,4-Tetrahydroisoquinoline-4-amine molecular weight and formula

Executive Summary 1,2,3,4-Tetrahydroisoquinoline-4-amine (4-Amino-THIQ) represents a "privileged scaffold" in medicinal chemistry. Unlike its more common 1-substituted counterparts (ubiquitous in benzylisoquinoline alkal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2,3,4-Tetrahydroisoquinoline-4-amine (4-Amino-THIQ) represents a "privileged scaffold" in medicinal chemistry. Unlike its more common 1-substituted counterparts (ubiquitous in benzylisoquinoline alkaloids), the 4-amino derivative offers a unique vector for exploring chemical space. It serves as a conformationally constrained analogue of phenylalanine and a critical pharmacophore for targeting G-protein coupled receptors (GPCRs), particularly within the dopaminergic and serotonergic systems.

This guide provides a rigorous technical analysis of the 4-Amino-THIQ scaffold, defining its physicochemical identity, detailing a validated synthetic protocol for its isolation, and mapping its utility in high-affinity ligand design.

Part 1: Physicochemical Identity & Data Sheet

The following data characterizes the free base form of the molecule. In practical applications, it is frequently handled as a dihydrochloride salt to ensure stability against oxidation.

Property Data Notes
IUPAC Name 1,2,3,4-Tetrahydroisoquinolin-4-amine
Molecular Formula

Molecular Weight 148.21 g/mol Monoisotopic mass: 148.1000
CAS Registry 53885-35-1Free base form
CAS Registry 112964-96-2Dihydrochloride salt
Chirality C4 is a stereogenic centerExists as (R) and (S) enantiomers
Predicted pKa (1) ~9.5 (Ring Amine)Secondary amine (basic)
Predicted pKa (2) ~8.8 (Exocyclic Amine)Benzylic primary amine (slightly less basic)
LogP ~0.6Moderate hydrophilicity; good BBB permeability potential
H-Bond Donors 3-NH (ring), -NH2 (exocyclic)
H-Bond Acceptors 2Nitrogen lone pairs

Part 2: Structural Analysis & Stereochemistry

The 4-Amino-THIQ core is not planar.[1] The saturated heterocyclic ring adopts a half-chair or distorted envelope conformation to minimize steric strain between the C3 and C4 protons.

  • Stereogenic Center (C4): The amine group at position 4 creates a chiral center.

    • Implication: Enantiomers often exhibit distinct biological profiles. For example, in norepinephrine reuptake inhibition, the (S)-enantiomer often displays superior binding affinity compared to the (R)-isomer due to specific spatial requirements of the transporter binding pocket.

  • Benzylic Reactivity: The C4 position is benzylic. While electronically stabilized, it is susceptible to oxidative degradation if the free amine is left exposed to air for prolonged periods, leading to the formation of isoquinolin-4-amines (fully aromatic) or 4-hydroxy derivatives.

Part 3: Validated Synthetic Protocol

While direct nitration/reduction of tetrahydroisoquinoline is non-selective, the most robust route to high-purity 4-Amino-THIQ is the Reductive Amination of N-Protected-4-Isoquinolinone . This method prevents polymerization and allows for stereochemical control if chiral catalysts are employed.

Workflow Visualization

Synthesis Start N-Boc-2,3-dihydro-4(1H)-isoquinolinone Inter Intermediate Imine/Oxime Start->Inter NH4OAc / MeOH or NH2OH·HCl Product N-Boc-4-amino-THIQ Inter->Product NaBH3CN (Reduction) Final 4-Amino-THIQ (Dihydrochloride) Product->Final HCl / Dioxane (Deprotection)

Caption: Stepwise synthesis via reductive amination of the ketone precursor.

Detailed Experimental Protocol

Objective: Synthesis of 1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride.

Reagents:

  • tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate (Starting Material)

  • Ammonium Acetate (

    
    )
    
  • Sodium Cyanoborohydride (

    
    )[2]
    
  • Methanol (anhydrous)

  • 4M HCl in Dioxane

Step 1: Imine Formation & Reduction (Reductive Amination) [2][3]

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 eq of tert-butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate in anhydrous methanol (0.2 M concentration).

  • Amine Source: Add 10.0 eq of ammonium acetate. Stir at room temperature for 30 minutes to facilitate imine formation. Note: The excess ammonium acetate drives the equilibrium toward the imine.

  • Reduction: Cool the solution to 0°C. Carefully add 1.5 eq of sodium cyanoborohydride (

    
    ) portion-wise.
    
    • Causality:

      
       is preferred over 
      
      
      
      because it is less aggressive and selectively reduces the imine bond at pH 6-7 without reducing the ketone starting material as rapidly.
  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (eluent: 5% MeOH in DCM).

  • Workup: Quench with saturated aqueous

    
    . Extract with ethyl acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.

Step 2: Deprotection

  • Dissolve the N-Boc-protected intermediate in a minimal amount of 1,4-dioxane.

  • Add 4M HCl in dioxane (5.0 eq) dropwise at 0°C.

  • Stir at room temperature for 2 hours. A white precipitate should form.

  • Isolation: Filter the solid, wash with diethyl ether, and dry under high vacuum to yield 1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride .

Part 4: Medicinal Chemistry Applications

The 4-amino-THIQ scaffold functions as a versatile template in drug discovery. Its rigidity reduces the entropic penalty of binding compared to flexible linear amines.

Pharmacophore Mapping

Pharmacophore Core THIQ Core (Rigid Scaffold) Arom Aromatic Ring (π-π Stacking) Core->Arom N2 N2 Secondary Amine (Ionic Interaction / H-Bond) Core->N2 N4 C4-Amine (H-Bond Donor) Core->N4 Vector C4 Vector (Peptidomimetic Extension) N4->Vector Derivatization Site

Caption: Pharmacophore features of the 4-Amino-THIQ scaffold.

Key Therapeutic Areas:

  • Peptidomimetics: The scaffold acts as a constrained phenylalanine mimic. Incorporating it into peptide backbones can lock the peptide into a

    
    -turn conformation, increasing stability against proteases.
    
  • GPCR Ligands:

    • Dopamine D4 Receptors: 4-substituted THIQs have shown selectivity for D4 receptors, relevant in treating schizophrenia and cognitive deficits [1].

    • Opioid Receptors: The scaffold is structurally related to the morphinan core. Derivatization at N2 and C4 allows for tuning selectivity between

      
       and 
      
      
      
      opioid receptors.
  • Enzyme Inhibition: Used in the design of inhibitors for Phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in adrenaline synthesis.

Part 5: Analytical Validation

To ensure the integrity of the synthesized molecule, the following analytical signatures must be verified:

  • 
    -NMR (DMSO-
    
    
    
    , Dihydrochloride salt):
    • 
       4.3 - 4.5 ppm (1H, m):  The benzylic proton at C4. This is the diagnostic signal. It will appear as a multiplet due to coupling with the C3 protons.
      
    • 
       4.2 ppm (2H, s):  The C1 protons (benzylic, adjacent to N2).
      
    • 
       3.3 - 3.5 ppm (2H, m):  The C3 protons.
      
    • 
       7.1 - 7.4 ppm (4H, m):  Aromatic protons.
      
  • Mass Spectrometry (ESI+):

    • Expect a dominant peak at m/z 149.1 [M+H]+ .

    • Fragmentation often shows loss of

      
       (m/z ~132).
      

References

  • PubChem. (2025).[4] 1,2,3,4-Tetrahydroisoquinoline Compound Summary. National Library of Medicine. [Link]

  • Kihara, Y., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.[5][6] RSC Advances.[1] [Link]

  • Common Organic Chemistry. (2024). Reductive Amination Protocols.[2][3][7][Link]

Sources

Exploratory

The Enduring Scaffold: A Technical Guide to 1,2,3,4-Tetrahydroisoquinoline Alkaloids in Medicinal Chemistry

Abstract The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety represents one of the most enduring and versatile scaffolds in medicinal chemistry. As a core constituent of numerous natural products, this heterocyclic system h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety represents one of the most enduring and versatile scaffolds in medicinal chemistry. As a core constituent of numerous natural products, this heterocyclic system has provided the foundation for a vast array of biologically active compounds. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the multifaceted role of THIQ alkaloids in modern therapeutics. We will dissect the biosynthesis of these fascinating molecules, delve into key synthetic strategies for their laboratory preparation, and provide a detailed overview of their diverse pharmacological activities and mechanisms of action. This guide emphasizes the causality behind experimental choices and provides actionable protocols and data to empower the design and synthesis of next-generation therapeutic agents based on this privileged scaffold.

Introduction: The Significance of the THIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) is a heterocyclic motif widely distributed in nature, forming the structural backbone of a large and diverse family of isoquinoline alkaloids.[1][2] These natural products and their synthetic analogs exhibit a remarkable spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, antifungal, and neuroprotective properties.[3][4] The inherent structural rigidity and three-dimensional character of the THIQ core, coupled with its amenability to substitution at multiple positions, make it an ideal "privileged scaffold" for the design of potent and selective therapeutic agents.[5]

Clinically utilized drugs such as the muscle relaxant Atracurium and the potent anticancer agent Lurbinectedin underscore the therapeutic relevance of the THIQ framework.[1] This guide will provide a holistic overview of the medicinal chemistry of THIQ alkaloids, from their natural origins to their clinical applications, with a focus on providing practical insights for the modern drug discovery scientist.

Biosynthesis: Nature's Blueprint for the THIQ Core

The biosynthesis of THIQ alkaloids in plants provides a fascinating example of nature's elegant chemical logic. The core of this pathway is the Pictet-Spengler reaction , a condensation and cyclization sequence that forms the characteristic tetrahydroisoquinoline ring system.[6][7]

The key enzymatic step is catalyzed by (S)-norcoclaurine synthase (NCS) , which facilitates the stereospecific condensation of two tyrosine-derived precursors: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) .[8][9] This enzymatic reaction establishes the fundamental (S)-stereochemistry at the C1 position of the resulting THIQ, (S)-norcoclaurine.[10]

From this central intermediate, a cascade of enzymatic modifications, including hydroxylations, methylations, and oxidative couplings, generates the vast diversity of benzylisoquinoline alkaloids (BIAs).[6][11] Key enzyme families involved in this diversification include:

  • Methyltransferases (OMTs and NMTs): These enzymes are responsible for the methylation of hydroxyl and amine functionalities, significantly altering the pharmacological properties of the resulting alkaloids.[12]

  • Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes catalyzes a wide range of oxidative reactions, including hydroxylations and the formation of key carbon-carbon and carbon-oxygen bonds that define the various BIA subclasses.[13]

  • Berberine Bridge Enzyme (BBE): This FAD-dependent enzyme is responsible for the formation of the berberine bridge, a key structural feature of protoberberine alkaloids.[12]

Benzylisoquinoline Alkaloid Biosynthesis cluster_0 Tyrosine Metabolism cluster_1 Core THIQ Formation cluster_2 Diversification Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps Four_HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyrosine->Four_HPAA Multiple Steps Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Norcoclaurine Synthase (NCS) (Pictet-Spengler) Four_HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Methyltransferases (OMTs, NMTs) Cytochrome P450s Protoberberines Protoberberines (e.g., Berberine) Reticuline->Protoberberines Berberine Bridge Enzyme (BBE) Morphinans Morphinans (e.g., Morphine) Reticuline->Morphinans Multiple Steps Aporphines Aporphines Reticuline->Aporphines Oxidative Coupling

Figure 1: Simplified overview of the benzylisoquinoline alkaloid biosynthetic pathway.

Synthetic Strategies: Constructing the THIQ Scaffold in the Laboratory

The synthetic versatility of the THIQ scaffold is a testament to the power of modern organic chemistry. Several key reactions have become workhorses for the construction of this important heterocyclic system.

The Pictet-Spengler Reaction

Mirroring its role in biosynthesis, the Pictet-Spengler reaction is a cornerstone of THIQ synthesis in the laboratory.[7] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring system.[14]

Key Considerations for the Pictet-Spengler Reaction:

  • Aromatic Ring Activation: The reaction proceeds most efficiently with electron-rich aromatic rings, as this facilitates the final electrophilic cyclization step.

  • Acid Catalyst: A variety of Brønsted and Lewis acids can be employed, with the choice of acid influencing reaction rates and yields.

  • N-Acyliminium Ion Variant: For less reactive aromatic systems, the intermediate imine can be acylated to form a highly reactive N-acyliminium ion, which undergoes cyclization under milder conditions.[1]

Experimental Protocol: A Generalized Pictet-Spengler Synthesis [1]

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • Aldehyde Addition: Add the aldehyde (1.1 equivalents) to the solution at room temperature.

  • Acid Catalysis: Slowly add the acid catalyst (e.g., trifluoroacetic acid, 0.1-1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Pictet_Spengler_Workflow start Start: β-Arylethylamine + Aldehyde step1 Dissolve in Anhydrous Solvent start->step1 step2 Add Acid Catalyst step1->step2 step3 Reaction at Controlled Temperature step2->step3 step4 Monitor by TLC step3->step4 step4->step3 Incomplete step5 Quench with NaHCO₃ and Extract step4->step5 Complete step6 Purify by Column Chromatography step5->step6 end_node Product: Tetrahydroisoquinoline step6->end_node KRAS_VEGF_Signaling cluster_0 Upstream Signaling cluster_1 KRas Pathway cluster_2 VEGF Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK KRas KRas RTK->KRas PI3K PI3K RTK->PI3K RAF RAF KRas->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors_KRas Transcription Factors ERK->TranscriptionFactors_KRas VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR PLCg PLCγ VEGFR->PLCg VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis AKT Akt PI3K->AKT CellProliferation Cell Proliferation AKT->CellProliferation THIQ_KRas THIQ Inhibitor THIQ_KRas->KRas THIQ_VEGF THIQ Inhibitor THIQ_VEGF->VEGF

Sources

Foundational

Technical Monograph: The Amino-Tetrahydroisoquinoline Intermediate in Tenapanor Synthesis

The following technical guide details the chemistry, synthesis, and quality control of the critical amino-functionalized tetrahydroisoquinoline intermediate used in the manufacture of Tenapanor. Executive Summary & Nomen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and quality control of the critical amino-functionalized tetrahydroisoquinoline intermediate used in the manufacture of Tenapanor.

Executive Summary & Nomenclature Clarification

Tenapanor (AZD-1722) is a first-in-class, minimally systemic inhibitor of the Sodium-Hydrogen Exchanger 3 (NHE3). Structurally, it is a homodimer linked by a polyethylene glycol (PEG) spacer.

The term "4-amino-tetrahydroisoquinoline" in the context of Tenapanor is a colloquial reference to the functionalized monomeric amine intermediate . In strict IUPAC nomenclature, this key intermediate is identified as:

(S)-N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzenesulfonamide

This guide focuses on this specific "Amine Intermediate" (referred to herein as Compound-NH₂ ) and its core pharmacophore, the 6,8-dichloro-tetrahydroisoquinoline (THIQ) scaffold.

Structural Role[1]
  • THIQ Core: Provides the steric bulk and lipophilicity required to bind the NHE3 transmembrane domain.

  • Sulfonamide Linker: Orients the pharmacophore and improves polarity to minimize systemic absorption.

  • Primary Amine Handle: The nucleophilic site critical for the final dimerization step with 1,4-diisocyanatobutane (or DSC).

Synthetic Pathway: The THIQ Core

The synthesis of the Tenapanor core requires the construction of a chiral 1,2,3,4-tetrahydroisoquinoline ring. The process is defined by a Friedel-Crafts cyclization followed by a classical resolution.

Step-by-Step Protocol: Formation of the THIQ Scaffold

Reaction Scheme Overview:

  • Alkylation: 3-Bromoacetophenone + 1-(2,4-dichlorophenyl)-N-methylmethanamine.[1][2]

  • Reduction: Ketone reduction to alcohol (NaBH₄).

  • Cyclization: Acid-mediated intramolecular Friedel-Crafts alkylation.

  • Resolution: Chiral separation using D-(+)-Dibenzoyl tartaric acid (DBTA).

Detailed Methodology (Optimized)
  • Bromination: 3-Bromoacetophenone is

    
    -brominated to form 2-bromo-1-(3-bromophenyl)ethan-1-one.
    
  • N-Alkylation: The bromide reacts with N-methyl-2,4-dichlorobenzylamine .

    • Critical Parameter: Temperature control (<5°C) is essential to prevent bis-alkylation.

  • Cyclization (The "THIQ" Formation):

    • Reagents: Concentrated H₂SO₄ or Methanesulfonic acid (MsOH).

    • Mechanism: The secondary alcohol (formed by NaBH₄ reduction) generates a benzylic carbocation, which is trapped by the electron-rich dichlorophenyl ring.

    • Outcome: Formation of racemic 4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline .[3]

Chiral Resolution

Tenapanor utilizes the (S)-enantiomer .

  • Resolving Agent: D-(+)-Dibenzoyl tartaric acid (D-DBTA).[4]

  • Solvent System: Acetone/Methanol (reflux).

  • Success Criteria: Enantiomeric Excess (ee) > 99.0% after recrystallization.

Synthesis of the Amine Intermediate (Compound-NH₂)

Once the chiral THIQ bromide is secured, it must be converted into the sulfonamide-amine monomer. This is the most chemically sensitive stage of the API manufacturing process.

Workflow Visualization

The following diagram illustrates the conversion of the chiral bromide to the final Amine Intermediate.

Tenapanor_Intermediate_Synthesis cluster_conditions Critical Process Parameters Bromide (S)-THIQ-Bromide (Chiral Core) Thiol Benzyl Thioether (Pd-Catalyzed) Bromide->Thiol Benzyl Mercaptan Pd2(dba)3 / Xantphos SulfonylCl Sulfonyl Chloride (Oxidative Chlorination) Thiol->SulfonylCl Cl2 (gas) AcOH / H2O BocAmine Boc-Protected Intermediate SulfonylCl->BocAmine N-Boc-PEG-Diamine DIPEA / DCM FinalAmine Compound-NH₂ (Target Amine Intermediate) BocAmine->FinalAmine HCl / Dioxane Deprotection

Figure 1: Synthetic route from the chiral THIQ bromide to the amino-functionalized monomer.

Detailed Protocol: Sulfonyl Chloride Formation

The conversion of the aryl bromide to the sulfonyl chloride is achieved via a palladium-catalyzed thionation followed by oxidative chlorination.

  • Thioether Formation (Buchwald-Hartwig):

    • Substrates: (S)-THIQ-Bromide + Benzyl Mercaptan.[2][5][6][7][8]

    • Catalyst: Pd₂(dba)₃ / Xantphos.[3][5][6][7][8]

    • Base: Diisopropylethylamine (DIPEA) in Toluene at 90-100°C.

    • Why: Direct chlorosulfonation is impossible due to the deactivated nature of the bromophenyl ring. The benzyl thioether serves as a "masked" sulfonyl group.

  • Oxidative Chlorination:

    • Reagents: Chlorine gas (Cl₂), Acetic Acid (AcOH), Water.[2][4][6]

    • Temperature: < 10°C (Exothermic).

    • Mechanism: The benzyl-sulfur bond is cleaved oxidatively to yield the sulfonyl chloride .

    • Safety Note: This step generates benzyl chloride (alkylating agent) as a byproduct. Strict containment is required.

Amidation & Deprotection

The final step to generate the "4-amino" intermediate involves coupling with a mono-protected diamine.

  • Coupling: The sulfonyl chloride is reacted with tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate .[5][6][7]

  • Deprotection: The Boc group is removed using HCl/Dioxane or TFA/DCM.

  • Isolation: The free base Compound-NH₂ is often an amorphous foam.[3] For stability, it is frequently stored as a dihydrochloride or trifluoroacetate salt.

Analytical Specifications & Quality Control

The quality of the Tenapanor API is directly dependent on the purity of the Compound-NH₂ intermediate.

Key Impurity Profile
Impurity TypeSourceControl Limit (Proposed)
Regioisomer (6,8-dichloro) Incorrect cyclization positionNMT 0.15%
Enantiomer (R-isomer) Incomplete resolutionNMT 0.50%
Des-chloro Analog Hydrogenolysis during reductionNMT 0.10%
Benzyl Chloride Byproduct of chlorination< 10 ppm (Genotoxic)
Dimer (Pre-mature) Reaction of diamine with 2 eq. of Sulfonyl ClNMT 0.20%
HPLC Method Parameters (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 220 nm (Amide bond) and 254 nm (Aromatic).

Mechanism of Action & Rationale

Understanding why this intermediate is synthesized helps in troubleshooting.

The "Minimally Systemic" Design

Tenapanor targets NHE3 in the gut.[1][2] The THIQ core provides potency, but the Amine Intermediate introduces the PEG chain.

  • Protonation: The secondary amine in the THIQ ring and the primary amine of the intermediate are protonated at physiological pH.

  • Permeability: The high polarity and molecular weight (after dimerization) prevent the molecule from crossing the tight junctions of the intestinal epithelium, ensuring it acts locally (gut-restricted).

MOA_Logic Target Target: NHE3 (Gut Lumen) Solution Tenapanor Design Target->Solution Constraint Constraint: No Systemic Absorption Constraint->Solution Element1 THIQ Core (High Affinity) Solution->Element1 Element2 PEG Linker (Hydrophilicity) Solution->Element2 Element3 Dimeric Structure (High MW > 1000 Da) Solution->Element3

Figure 2: Structure-Activity Relationship (SAR) logic driving the synthesis of the PEGylated intermediate.

References

  • Rosenbaum, D. P., et al. (2022). Discovery of Tenapanor: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na+/H+ Exchanger Isoform 3. ACS Medicinal Chemistry Letters. Link

  • Jacobs, J. W., et al. (2013). Compounds and Methods for the Treatment of Hyperphosphatemia. U.S. Patent No. 8,541,448. Washington, DC: U.S. Patent and Trademark Office. Link

  • Kansal, V., et al. (2020). Processes for the Preparation of Tenapanor and Intermediates Thereof. WIPO Patent Application WO/2020/051014. Link

  • Leadbetter, M. R., et al. (2014). Solid Forms of Tenapanor and Methods of Preparation. WIPO Patent Application WO/2014/169094. Link

  • Labonté, R., et al. (2019).[3][5] Solid forms of tenapanor and method of preparation of tenapanor. WIPO Patent Application WO/2019/091503. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Rational Design of NHE3 Inhibitors Using the 4-Amino-THIQ Scaffold

Executive Summary The sodium-hydrogen exchanger isoform 3 (NHE3) is the primary transporter responsible for sodium reabsorption in the renal proximal tubule and the intestine.[1][2] Inhibition of NHE3 is a validated ther...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sodium-hydrogen exchanger isoform 3 (NHE3) is the primary transporter responsible for sodium reabsorption in the renal proximal tubule and the intestine.[1][2] Inhibition of NHE3 is a validated therapeutic strategy for hypertension, heart failure, and constipation-predominant irritable bowel syndrome (IBS-C).

While clinical agents like Tenapanor utilize a 4-phenyl-tetrahydroisoquinoline core, the 4-amino-1,2,3,4-tetrahydroisoquinoline (4-amino-THIQ) scaffold offers a distinct and versatile "privileged structure" for next-generation inhibitor design. The C4-amine provides a unique vector for attaching polar, non-absorbable moieties—a critical requirement for gut-restricted NHE3 inhibitors—while maintaining the necessary spatial orientation for the ion-exchange binding pocket.

This guide details the rational design principles, Structure-Activity Relationships (SAR), and validated biological protocols required to develop NHE3 inhibitors using the 4-amino-THIQ scaffold.

Rational Design & SAR Strategy

The Scaffold Advantage

The 4-amino-THIQ scaffold is conformationally restricted, reducing the entropic penalty upon binding. Unlike flexible linear amines, the fused benzene ring locks the C4-substituent into a specific vector relative to the basic nitrogen at position 2.

Pharmacophore Mapping

To design a potent NHE3 inhibitor based on this scaffold, we must mimic the key interactions observed in successful chemotypes (e.g., Tenapanor, SAR-218034).

  • The "Anchor" (THIQ Core): The tetrahydroisoquinoline ring binds deep within the cation-binding pocket of NHE3.

    • N2 Position: Must be basic. Methylation (

      
      -Me) is often preferred to optimize pKa and lipophilicity.
      
    • C6/C8 Positions: Halogenation (specifically 6,8-dichloro) is critical. It fills hydrophobic pockets and modulates the pKa of the N2 nitrogen via inductive effects.

  • The "Vector" (C4-Amine): The 4-amino group serves as the attachment point for the "tail."

    • Linker Chemistry: Conversion of the amine to a urea or sulfonamide mimics the geometry of the phenyl-sulfonamide found in Tenapanor.

  • The "Shield" (Tail Group): To achieve gut restriction (minimal systemic absorption), the C4-amine should be derivatized with large, polar, or dimeric motifs (e.g., PEG chains, bis-sulfonamides) that prevent passive diffusion through the intestinal epithelium.

Visualization: SAR Logic Flow

The following diagram illustrates the decision tree for modifying the 4-amino-THIQ scaffold.

SAR_Logic Scaffold 4-Amino-THIQ Scaffold N2_Mod N2 Position (Basic Center) Scaffold->N2_Mod C6_C8_Mod C6/C8 Positions (Hydrophobic/Electronic) Scaffold->C6_C8_Mod C4_Mod C4-Amino Vector (Linker/Tail) Scaffold->C4_Mod N2_Action Methylation (N-Me) Optimizes pKa (~7.0-7.5) N2_Mod->N2_Action C6_C8_Action 6,8-Dichloro Critical for Potency C6_C8_Mod->C6_C8_Action C4_Action Urea/Sulfonamide Linkage to Impermeable Tail C4_Mod->C4_Action Outcome Potent, Gut-Restricted NHE3 Inhibitor N2_Action->Outcome C6_C8_Action->Outcome C4_Action->Outcome

Caption: SAR decision tree for transforming the 4-amino-THIQ scaffold into a functional NHE3 inhibitor.

Biological Evaluation Protocols

The following protocols are self-validating and designed to distinguish between true NHE3 inhibition and non-specific cytotoxicity.

Protocol A: Intracellular pH Recovery Assay (BCECF-AM)

Objective: Measure NHE3 activity by monitoring the rate of pH recovery after an acid load in PS120 cells (NHE-deficient fibroblasts) stably transfected with human NHE3.

Materials:

  • Cell Line: PS120/hNHE3 cells.

  • Dye: BCECF-AM (Molecular Probes).

  • Buffers:

    • Acid Load Buffer: 115 mM Choline Cl, 20 mM NH₄Cl, 5 mM KCl, 1 mM MgCl₂, 0.1 mM CaCl₂, 5 mM Glucose, 10 mM HEPES (pH 7.4).

    • Recovery Buffer: 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.4).

    • Wash Buffer: Na-free, NH₄-free buffer.

Methodology:

  • Seeding: Plate PS120/hNHE3 cells on glass coverslips or clear-bottom black 96-well plates. Grow to 80% confluence.

  • Dye Loading: Incubate cells with 5 µM BCECF-AM for 30 min at 37°C. Wash 2x with Wash Buffer to remove extracellular dye.

  • Acid Loading (NH₄Cl Prepulse):

    • Perfuse/incubate cells with Acid Load Buffer for 10 minutes. The NH₃ diffuses in, becomes NH₄⁺, and alkalinizes the cell.

    • Rapidly switch to Wash Buffer (Na-free). The NH₃ diffuses out, leaving protons (H⁺) trapped inside, causing acute acidification (pH ~6.4).

  • Recovery & Inhibition:

    • Switch to Recovery Buffer containing the Test Compound (0.1 nM – 10 µM).

    • NHE3 will normally exchange extracellular Na⁺ for intracellular H⁺, restoring pH.

    • Monitor fluorescence ratio (Ex 490/440 nm, Em 535 nm).

  • Data Analysis: Calculate the rate of pH recovery (

    
    ) in the linear phase (first 60 seconds).
    
    • Validation: Use Tenapanor (10 nM) or S3226 (10 µM) as positive controls.

Protocol B: Unidirectional Na Uptake Assay

Objective: A direct radioisotope measurement to validate that pH changes are due to Na⁺ transport.

Methodology:

  • Equilibration: Seed PS120/hNHE3 cells in 24-well plates. Acid load cells using the NH₄Cl prepulse method (as above) to stimulate NHE3 activity.

  • Uptake Phase:

    • Aspirate acid buffer.

    • Add Uptake Buffer containing 1 mM ouabain (to block Na/K ATPase), 100 µM bumetanide (to block NKCC), 1 µCi/mL

      
      Na
      
      
      
      , and the Test Compound .
    • Incubate for exactly 5 minutes at room temperature (initial rate conditions).

  • Termination: Rapidly wash cells 4x with ice-cold stop solution (100 mM MgCl₂ in Tris-buffered saline) to remove extracellular isotope.

  • Quantification: Solubilize cells in 0.1 N NaOH and measure radioactivity using a liquid scintillation counter.

  • Normalization: Normalize counts to total protein content (Bradford assay).

Experimental Workflow Visualization

This diagram outlines the sequence of the BCECF assay, highlighting critical "Go/No-Go" decision points.

BCECF_Workflow Start Start: PS120/hNHE3 Cells Load_Dye Load BCECF-AM (30 min, 37°C) Start->Load_Dye Acid_Pulse NH4Cl Acid Load (Traps H+ inside) Load_Dye->Acid_Pulse Wash Na-Free Wash (Acute Acidification) Acid_Pulse->Wash Treatment Add Na+ Buffer + Test Compound Wash->Treatment Measure Measure Fluorescence (Ex 490/440, Em 535) Treatment->Measure Decision Is Recovery Rate < 50% of Control? Measure->Decision Hit Active Hit Proceed to 22Na Assay Decision->Hit Yes Fail Inactive Check Solubility/Conc Decision->Fail No

Caption: Step-by-step workflow for the BCECF Intracellular pH Recovery Assay.

Quantitative Data Summary

When reporting data for 4-amino-THIQ derivatives, structure your results as follows to allow for direct comparison with clinical standards.

Table 1: Comparative Potency and Selectivity Profile

Compound IDScaffold CoreR-Group (C4)NHE3 IC₅₀ (nM)*NHE1 IC₅₀ (µM)**Selectivity (NHE3/1)
Control DMSO->10,000--
Tenapanor 4-Ph-THIQSulfonamide-Dimer5.0> 10> 2000x
SAR-218034 4-Ph-THIQUrea-Glucoside12.0> 30> 2500x
Analog 4A 4-Amino-THIQUser DefinedTBDTBDTarget >1000x

*Measured via BCECF assay in PS120/hNHE3 cells. **Measured in PS120/hNHE1 cells to ensure renal safety (NHE1 is cardiac/ubiquitous).

References

  • Discovery of Tenapanor: Spencer, A. G., et al. (2022). "Discovery of Tenapanor: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na+/H+ Exchanger Isoform 3."[1][3] ACS Medicinal Chemistry Letters. Link

  • NHE3 Inhibition Mechanism: Linz, D., et al. (2012).[2] "Antihypertensive effect of the NHE3 inhibitor SAR218034 in spontaneously hypertensive rats." Kidney International. Link

  • BCECF Protocol: Donowitz, M., et al. (2013). "NHE3 Regulation by Calcium-Binding Proteins." Physiological Reviews. Link

  • Tenapanor Clinical Profile: Rosenbaum, D. P., et al. (2018).[3] "Effect of Tenapanor on Serum Phosphate in Patients with CKD." Journal of the American Society of Nephrology. Link

  • SAR-218034 Structure: Labouret, T., et al. (2021). "Structural basis of autoinhibition of the human NHE3-CHP1 complex." Science Advances. Link

Sources

Application

Solid-phase synthesis protocols for tetrahydroisoquinoline libraries

Application Note: High-Throughput Solid-Phase Synthesis of Tetrahydroisoquinoline (THIQ) Libraries Executive Summary The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, app...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Solid-Phase Synthesis of Tetrahydroisoquinoline (THIQ) Libraries

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Quinapril, Solifenacin) and bioactive alkaloids. Its rigid bicyclic structure effectively orients substituents in three-dimensional space, making it an ideal template for targeting G-protein-coupled receptors (GPCRs), ion channels, and enzymes involved in oncology.

This guide details a robust Solid-Phase Synthesis (SPS) workflow for generating THIQ libraries. Unlike solution-phase chemistry, SPS allows for "split-and-pool" or rapid parallel synthesis with simplified purification (filtration). We focus on the Pictet-Spengler (PS) reaction , optimized here for solid support to ensure high purity and yield.

Strategic Analysis: The Chemistry of Choice

Mechanistic Grounding

The core transformation is the Pictet-Spengler condensation. On solid phase, this involves a resin-bound amine (derived from an amino acid) reacting with an aldehyde to form an imine (Schiff base), which undergoes acid-catalyzed intramolecular cyclization.

Critical Success Factor: The electronic nature of the aromatic ring.[1]

  • Electron-Rich Rings (e.g., 3,4-dimethoxyphenyl, indole): Cyclize readily under mild acidic conditions (1–10% TFA).

  • Electron-Neutral/Poor Rings: Require harsh conditions (anhydrous strong acids, high heat), which may degrade the resin. Recommendation: For high-throughput libraries, utilize electron-rich amino acid building blocks (e.g., m-Tyrosine, DOPA derivatives) to ensure uniform success rates.

Mechanistic Workflow (Visualization)

PS_Mechanism Resin Resin-Bound Amino Acid Imine Resin-Bound Imine Resin->Imine Condensation (TMOF/DCM) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Iminium Iminium Ion Intermediate Imine->Iminium H+ Catalyst Cyclization Friedel-Crafts Cyclization Iminium->Cyclization Intramolecular Attack THIQ Resin-Bound THIQ Cyclization->THIQ Re-aromatization

Figure 1: Mechanistic pathway of the solid-phase Pictet-Spengler reaction. The formation of the electrophilic iminium ion is the rate-determining step for cyclization.

Detailed Experimental Protocols

Pre-requisite: All solvents must be anhydrous. The presence of water inhibits imine formation, stalling the reaction sequence.

Protocol A: Resin Preparation & Loading
  • Resin Choice: Wang Resin (for C-terminal carboxylic acids) or Rink Amide Resin (for C-terminal amides).

  • Loading: 0.5 – 0.8 mmol/g is ideal to prevent site-site interaction (pseudodilution).

  • Swelling: Place Wang resin (1.0 g) in a fritted syringe reactor. Swell in DCM (10 mL) for 30 min. Drain.

  • Acylation (Loading): Dissolve Fmoc-Amino Acid (3.0 equiv) and HOBt (3.0 equiv) in minimal DMF. Add DIC (3.0 equiv). Stir 5 min for activation.

  • Coupling: Add the mixture to the resin. Add DMAP (0.1 equiv) as a catalyst. Shake at room temperature (RT) for 2–4 hours.

  • Capping: Wash resin (3x DMF). Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 30 min to cap unreacted hydroxyl groups.

  • Fmoc Deprotection: Wash resin (3x DMF). Treat with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly (5x DMF, 5x DCM). The resin is now ready with a free primary amine.

Protocol B: The Pictet-Spengler Cyclization (Library Generation)

This step introduces the first point of diversity (the Aldehyde, R1).

Materials:

  • Resin-bound Amino Acid (from Protocol A).[2][3]

  • Aldehyde (R1-CHO) (Diversity Element).

  • Trimethyl Orthoformate (TMOF) – Crucial Water Scavenger.

  • Trifluoroacetic Acid (TFA).[4]

Steps:

  • Imine Formation:

    • Suspend resin in anhydrous DCM/TMOF (1:1 v/v) .

    • Add Aldehyde (5.0 – 10.0 equiv) .

    • Shake at RT for 3–5 hours.

    • Note: TMOF chemically dehydrates the system, driving the equilibrium toward the imine.

    • Wash: Drain and wash rapidly with anhydrous DCM (2x). Do not use DMF or alcohols here, as they may hydrolyze the imine.

  • Cyclization:

    • Treat the resin immediately with 10–50% TFA in anhydrous DCM .

    • Optimization: For electron-rich rings (e.g., DOPA, 3,4-dimethoxy-Phe), use 10% TFA for 2 hours. For less activated rings (e.g., Phe), use 50% TFA for 12–24 hours.

    • Shake at RT.

    • Wash: Drain. Wash with DCM (3x), DMF (3x), DCM (3x).

Protocol C: N-Functionalization (Optional Diversity Point 2)

The resulting THIQ contains a secondary amine, allowing for further diversification (Acylation, Sulfonylation, Alkylation).

  • Acylation: React resin-bound THIQ with Acyl Chloride (5 equiv) and DIPEA (10 equiv) in DCM for 2 hours.

  • Reductive Alkylation: React with a second Aldehyde (5 equiv) and NaBH(OAc)3 (5 equiv) in DCM/1% AcOH.

Protocol D: Cleavage & Isolation
  • Cleavage Cocktail: Prepare TFA/TIS/H2O (95:2.5:2.5).

  • Execution: Add cocktail to resin. Shake for 2 hours.

  • Isolation: Collect filtrate. Precipitate in cold diethyl ether or evaporate under nitrogen flow.

  • Purification: Dissolve in DMSO/MeOH for HPLC purification or use SCX (Strong Cation Exchange) cartridges for rapid "catch-and-release" purification of the library.

Technical Workflow & Data Management

Experimental Flowchart

Workflow Start Fmoc-AA-Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Imine Add Aldehyde + TMOF (Imine Formation) Wash1->Imine Acid Add TFA/DCM (Cyclization) Imine->Acid In Situ Diversify Optional: N-Acylation/Alkylation Acid->Diversify Cleave Cleavage (TFA/TIS/H2O) Acid->Cleave Skip Diversity 2 Diversify->Cleave

Figure 2: Operational flowchart for parallel synthesis of THIQ libraries.

Optimization & Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ImineEnsure TMOF is used in Step 1. Use strictly anhydrous DCM.
Incomplete Cyclization Electron-poor aromatic ringIncrease TFA concentration (up to 50%) or add Lewis Acid (e.g., BF3·OEt2) [1].
Side Reactions Oxidation of electron-rich ringsPerform reactions under Nitrogen/Argon atmosphere. Add antioxidants if necessary.
Resin Degradation Acid concentration too highSwitch to milder Lewis acids (Yb(OTf)3) or shorten reaction time.
Purity < 80% Incomplete coupling/deprotectionPerform Kaiser test (ninhydrin) after deprotection to ensure free amine availability.

References

  • Nielsen, T. E., & Diness, F. (2014). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinolines. Chemical Reviews.

  • Scott, W. L., et al. (2004). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. ACS Combinatorial Science.

  • Ganesan, A. (2001). Solid-phase synthesis of heterocyclic libraries. Drug Discovery Today.

  • Yokum, T. S., et al. (1997). Solid-phase synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction. Tetrahedron Letters.

Sources

Technical Notes & Optimization

Optimization

Preventing oxidation of tetrahydroisoquinoline amines during storage

Technical Support Center: THIQ Stability & Storage Topic: Preventing Oxidation of Tetrahydroisoquinoline (THIQ) Amines Ticket ID: #THIQ-OX-PREV-001 Priority: High (Irreversible Degradation Risk) Introduction: The "Yellow...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: THIQ Stability & Storage

Topic: Preventing Oxidation of Tetrahydroisoquinoline (THIQ) Amines Ticket ID: #THIQ-OX-PREV-001 Priority: High (Irreversible Degradation Risk)

Introduction: The "Yellowing" Phenomenon

Welcome to the Technical Support Center. If you are accessing this guide, you likely observed that your colorless tetrahydroisoquinoline (THIQ) oil has turned yellow or brown, or you are seeing unexpected [M-2] peaks in your LCMS data.

THIQs are structurally prone to oxidative dehydrogenation . Unlike simple aliphatic amines, the THIQ scaffold possesses a "benzylic" carbon adjacent to the nitrogen (C-1 position). This site is electronically activated, making it a prime target for atmospheric oxygen and light to abstract hydrogen, leading to the formation of imines (dihydroisoquinolines) and fully aromatic isoquinolines.

This guide provides the mechanistic root cause and the validated protocols to arrest this degradation.

Module 1: Diagnostic & Troubleshooting (FAQ)

Q1: My sample turned from clear oil to yellow/brown. Is it ruined? A: The color change indicates the formation of a conjugated system—specifically the 3,4-dihydroisoquinoline (imine) intermediate.

  • Action: Check LCMS. If the impurity level is <5%, you may be able to repurify. If >10%, the degradation is likely autocatalytic.

  • Root Cause: The imine is a chromophore. Pure THIQ absorbs in the UV range (colorless); the oxidized imine absorbs in the visible blue spectrum, appearing yellow.

Q2: I see a mass peak of [M-2] and [M-4]. What are these? A: These are the signature oxidation markers.

  • [M-2]: Loss of 2 Hydrogens

    
     Dihydroisoquinoline (Imine).
    
  • [M-4]: Loss of 4 Hydrogens

    
     Isoquinoline (Fully Aromatic).
    
  • Note: If you see [M+16], this is N-oxide formation, but [M-2] is the dominant pathway for THIQs stored in light/air.

Q3: Can I store THIQ as a free base if I freeze it? A: Only for short durations (<48 hours). Even at -20°C, dissolved oxygen and trace peroxides in solvents can initiate radical abstraction. Salt formation is the only long-term guarantee of stability.

Module 2: The Mechanism (Root Cause Analysis)

To prevent degradation, you must understand the Benzylic C-H Activation pathway. The oxidation is not a simple reaction with oxygen; it is often a radical chain reaction accelerated by light (photo-oxidation).

The Degradation Pathway:

  • Initiation: Light or trace initiators abstract a Hydrogen atom from the C-1 position (benzylic and

    
     to Nitrogen).
    
  • Propagation: The resulting radical reacts with

    
     or undergoes electron transfer to form the imine (Dihydroisoquinoline).
    
  • Aromatization: The system seeks thermodynamic stability by oxidizing further to the fully aromatic Isoquinoline.

THIQ_Oxidation THIQ Tetrahydroisoquinoline (Colorless Free Base) Radical C-1 Radical Intermediate THIQ->Radical Light / O2 (H-Abstraction) Imine Dihydroisoquinoline (Yellow Imine [M-2]) Radical->Imine -H• / Oxidation IsoQ Isoquinoline (Aromatic [M-4]) Imine->IsoQ Further Oxidation (Thermodynamic Sink)

Figure 1: The oxidative dehydrogenation pathway of THIQ. The transition from colorless amine to yellow imine is the primary visual indicator of failure.

Module 3: Prevention Protocols

Protocol A: Conversion to Hydrochloride Salt (Gold Standard)

Why this works: Protonation of the nitrogen creates an ammonium species. This strongly withdraws electron density from the C-1 position, increasing the bond dissociation energy of the C-H bond and preventing radical abstraction.

Reagents:

  • THIQ Free Base

  • 0.1 M to 4.0 M HCl in Dioxane or Diethyl Ether

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve the THIQ free base in a minimal amount of anhydrous DCM or

    
     (e.g., 10 mL per gram).
    
  • Acidification: Cool the solution to 0°C on an ice bath. Slowly add HCl (1.1 equivalents) dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately.

  • Precipitation: If no solid forms (oiling out), add an anti-solvent like Hexanes or Pentane to induce crystallization.

  • Filtration: Filter the solid under a blanket of Nitrogen/Argon.

  • Drying: Dry under high vacuum for 4–6 hours to remove trace solvents and excess HCl.

  • Storage: Store the white solid in an amber vial at 4°C or -20°C.

Protocol B: Inert Atmosphere Storage (If Free Base is Required)

Why this works: Removing the oxidant (


) halts the propagation step of the radical mechanism.

Step-by-Step:

  • Vial Selection: Use an amber glass vial with a septum screw cap (PTFE lined).

  • Purge: Insert a long needle connected to an Argon/Nitrogen line into the bottom of the liquid. Insert a short vent needle at the top.

  • Sparging: Bubble gas gently through the neat oil (or solution) for 5–10 minutes to displace dissolved oxygen.

  • Sealing: Remove the vent needle first, then the gas needle. Wrap the cap rapidly with Parafilm.

  • Temp Control: Store at -20°C or -80°C immediately.

Module 4: Stability Data & Decision Matrix

Comparative Stability Table

Storage FormConditionTime to Degradation (Yellowing)Risk Level
Free Base Ambient / Air / Light< 24 HoursCritical
Free Base -20°C / Air / Dark1 - 2 WeeksHigh
Free Base -20°C / Argon / Dark3 - 6 MonthsModerate
HCl Salt Ambient / Air / Light> 6 MonthsLow
HCl Salt 4°C / Dark> 2 YearsSafe

Storage Workflow Decision Tree

Storage_Workflow Start Start: THIQ Sample IsSalt Is it a Salt form (HCl, TFA, etc.)? Start->IsSalt YesSalt Yes IsSalt->YesSalt Stable NoSalt No (Free Base) IsSalt->NoSalt Unstable StoreSalt Store in Amber Vial Desiccator / 4°C YesSalt->StoreSalt NeedBase Is Free Base Required for Next Step? NoSalt->NeedBase Convert Protocol A: Convert to HCl Salt NeedBase->Convert No Purge Protocol B: Argon Sparge + -20°C NeedBase->Purge Yes Convert->StoreSalt

Figure 2: Decision matrix for determining the optimal storage strategy based on chemical form and experimental needs.

References

  • Oxidative Dehydrogenation Mechanism

    • Title: Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)heteroaromatic compounds.[1]

    • Source: Beilstein Journal of Organic Chemistry (2017).
    • Significance: Details the radical mechanism converting cyclic amines (like THIQ)
    • URL:[Link]

  • Air Oxidation of THIQ Derivatives

    • Title: Metal-Free Air Oxidation in a Convenient Cascade Approach for the Access to Isoquinoline-1,3,4(2H)-triones.
    • Source: MDPI Molecules (2019).
    • Significance: Demonstrates the susceptibility of the isoquinoline scaffold to spontaneous air oxidation without metal c
    • URL:[Link]

  • Salt vs.

    • Title: Salt Stability – The Effect of pHmax on Salt to Free Base Conversion.[2]

    • Source: Journal of Pharmaceutical Sciences (via Semantic Scholar).[2]

    • Significance: Provides the pharmaceutical basis for why salt forms prevent disproportionation and oxid
    • URL:[Link]

Sources

Troubleshooting

Solubility issues with 1,2,3,4-tetrahydroisoquinolin-4-amine hydrochloride

Subject: Solubility, Handling, and Workup Optimization Ticket ID: THIQ-SOL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are encountering solubility difficulti...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility, Handling, and Workup Optimization

Ticket ID: THIQ-SOL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering solubility difficulties with 1,2,3,4-tetrahydroisoquinolin-4-amine hydrochloride (hereafter THIQ-4-amine·xHCl ). This is a common bottleneck. This molecule is a bicyclic diamine capable of forming mono- or dihydrochloride salts.[1] Its high lattice energy and polarity make it notoriously difficult to handle in standard organic solvents (DCM, EtOAc, Toluene), often leading to "oiling out," precipitation during coupling reactions, or retention on silica gel.[1]

This guide provides the physicochemical rationale and field-proven protocols to overcome these barriers.

Part 1: The Physicochemical Reality

Why is this happening? To solve the solubility issue, you must understand the salt vs. free-base dynamic.[1]

  • The Ionic Lattice: The HCl salt form is an ionic lattice.[1] It requires high-dielectric solvents (Water, Methanol, DMSO) to overcome the lattice energy.[1] It is insoluble in non-polar organics (DCM, Et2O) because these solvents cannot solvate the chloride ions effectively.

  • The "Double Salt" Trap: This molecule has two basic centers:[1]

    • N-2 (Secondary Ring Amine): pKa ~9.5 (Highly basic).[1]

    • 4-NH2 (Primary Exocyclic Amine): pKa ~8.5–9.0.[1]

    • Implication: Commercial sources often supply the dihydrochloride (·2HCl) salt.[1] To solubilize this in organic media, you must neutralize two equivalents of acid.[1] Under-neutralization leaves a mono-cationic species that remains insoluble in DCM.[1]

Part 2: Critical Troubleshooting (FAQs)
Q1: "I added TEA/DIPEA to my reaction in DCM, but the amine didn't dissolve. It just formed a gum."

Diagnosis: Incomplete neutralization and "oiling out."[1] The Fix: Organic bases (TEA, DIPEA) form their own hydrochloride salts (TEA·HCl) upon neutralization. In non-polar solvents like DCM, the mixture of your product (as a free base) and the byproduct (TEA·HCl) often forms an insoluble, sticky oil.[1]

Protocol: The "Biphasic Switch" Do not rely on in-situ neutralization in DCM for this substrate.[1] Perform a distinct free-basing step before the reaction or use a biphasic system.

Step-by-Step Free-Basing Protocol:

  • Dissolution: Dissolve the THIQ-4-amine[1]·xHCl in minimal Water (it will dissolve instantly).[1]

  • Basification: Add 10M NaOH or KOH dropwise until pH > 12.

    • Why pH 12? You need to be 2 units above the highest pKa (~9.5) to ensure >99% is in the free-base form.[1]

  • Extraction: Extract 3x with DCM containing 5% Methanol .

    • Expert Tip: The 5% MeOH is crucial.[1] The free diamine is highly polar; pure DCM extracts it poorly. MeOH improves the partition coefficient.

  • Drying: Dry over Na2SO4 (avoid MgSO4 as it is slightly acidic) and concentrate.

  • Result: You now have the free base, which is soluble in DCM, THF, and EtOAc.[1]

Q2: "My amide coupling (EDC/HATU) failed. The amine crashed out immediately."

Diagnosis: Salt metathesis precipitation.[1] The Fix: If you must use the HCl salt directly, you cannot use DCM. You must switch solvent systems.[1]

Recommended Solvent Systems for Coupling:

Solvent System Solubility Rating Notes
DCM 🔴 Poor Causes immediate precipitation of salts.[1]
DMF 🟢 Excellent Dissolves the HCl salt; allows DIPEA to work effectively.[1]
DMAc 🟢 Excellent Alternative to DMF if higher boiling point is needed.[1]

| DCM/DMF (4:1) | 🟡 Moderate | A compromise if you need DCM for the acid partner.[1] |

Part 3: Visualization & Decision Logic

The following diagram outlines the decision logic for handling THIQ-4-amine based on your downstream application.

SolubilityLogic Start Start: THIQ-4-amine HCl Salt Goal What is your Goal? Start->Goal Reaction Chemical Synthesis (e.g., Amide Coupling) Goal->Reaction Purification Purification/Isolation Goal->Purification SolventCheck Can you use DMF/DMSO? Reaction->SolventCheck ColumnType Column Chromatography? Purification->ColumnType DirectUse Direct Use: Dissolve in DMF Add 2.5 eq. DIPEA SolventCheck->DirectUse Yes FreeBaseFirst Free-Base First: 1. Water/NaOH (pH > 12) 2. Extract DCM:MeOH (95:5) SolventCheck->FreeBaseFirst No (Must use DCM/THF) NormalPhase Normal Phase Silica: Use DCM:MeOH:NH4OH (90:9:1) ColumnType->NormalPhase Standard Silica ReversePhase Reverse Phase (C18): Water (0.1% TFA) / MeCN ColumnType->ReversePhase Preferred AmineSilica Amine-Funct. Silica: Best for Free Base ColumnType->AmineSilica Alternative

Figure 1: Decision matrix for solvent selection and purification strategies based on the salt vs. free-base form.

Part 4: Purification Protocols

The Issue: Standard silica gel is acidic (pH ~5). If you load the free amine onto silica, it protonates, sticks to the column, and streaks (or never elutes).

Method A: The "Base Shield" (Standard Silica)

If you must use standard silica, you must deactivate it.

  • Eluent: DCM : Methanol : Ammonium Hydroxide (28%) or Triethylamine .[1]

  • Ratio: Start with 90 : 9 : 1 (DCM:MeOH:NH4OH).

  • Mechanism: The NH4OH competes for the acidic silanol sites, allowing your amine to pass through.[1]

Method B: Reverse Phase (C18) - Highly Recommended

Because THIQ-4-amine is polar, it is a prime candidate for C18 flash chromatography.[1]

  • Mobile Phase A: Water + 0.1% TFA (or Formic Acid).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 0% B to 30% B. (The compound is very polar and will elute early).

  • Note: Using TFA will isolate the compound as the TFA salt .[1] If you need the free base, you must perform a basic workup (Part 2) after evaporation.

Part 5: Storage and Stability
  • Hygroscopicity: The HCl salt is hygroscopic.[1] If left open, it absorbs water and becomes a sticky gum.[1] Store in a desiccator.

  • Oxidation: As a secondary amine/primary amine combo, it is prone to air oxidation over time (turning brown).[1] Store under Nitrogen/Argon at -20°C for long-term stability.

References
  • Biotage. (2023).[1][3][4][5] Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link] (General principles of polar amine purification on C18 vs. Amine silica).

  • Organic Syntheses. (2011). The Preparation of Amides by Copper-Mediated Oxidative Coupling of Aldehydes and Amine Hydrochloride Salts.[6] Org.[1][3][4][6][7] Synth. 2011, 88, 14-21.[1] Retrieved from [Link] (Demonstrates handling of amine HCl salts in coupling).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline.[1] Retrieved from [Link] (Physicochemical properties and pKa data).

  • Teledyne ISCO. (2016).[1] Purification of Amine Compounds using RediSep Rf Gold Amine Columns.[1][2] Application Note AN87. (Reference for amine-functionalized silica usage).

Sources

Optimization

Technical Support Center: Purification of Tetrahydroisoquinoline Derivatives by HPLC

Welcome to the technical support center for the purification of tetrahydroisoquinoline (THIQ) derivatives by High-Performance Liquid Chromatography (HPLC). This guide, designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of tetrahydroisoquinoline (THIQ) derivatives by High-Performance Liquid Chromatography (HPLC). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to equip you with the knowledge to overcome common chromatographic challenges and optimize your purification workflows.

The tetrahydroisoquinoline core is a vital scaffold in numerous natural products and pharmacologically active compounds.[1][2] Due to the basic nature of the secondary amine in the THIQ moiety, these compounds often present unique challenges during HPLC analysis, most notably poor peak shape (tailing) and variable retention.[3][4] This guide will address these issues systematically, explaining the underlying chemical principles to empower you to make informed decisions during method development and troubleshooting.

Troubleshooting Guide

Chromatographic problems can arise from various sources, including the instrument, the column, the mobile phase, or the sample itself. This section provides a logical, step-by-step approach to diagnosing and resolving common issues encountered during the HPLC purification of THIQ derivatives.

Visual Troubleshooting Workflow

The following diagram outlines a systematic workflow for troubleshooting common HPLC problems when analyzing THIQ derivatives. Start with the observed problem and follow the arrows to identify potential causes and corresponding solutions.

HPLC_Troubleshooting_THIQ start Observed Problem peak_tailing peak_tailing start->peak_tailing poor_resolution poor_resolution start->poor_resolution retention_issues Retention Time Drift (Unstable tR) start->retention_issues cause_silanol Cause: Secondary Silanol Interactions peak_tailing->cause_silanol cause_overload Cause: Mass Overload peak_tailing->cause_overload cause_ph Cause: Incorrect Mobile Phase pH peak_tailing->cause_ph cause_column_void Cause: Column Void/ Contamination peak_tailing->cause_column_void cause_selectivity Cause: Insufficient Selectivity poor_resolution->cause_selectivity cause_efficiency Cause: Low Column Efficiency poor_resolution->cause_efficiency retention_issues->cause_column_void cause_mobile_phase_prep Cause: Improper Mobile Phase Preparation retention_issues->cause_mobile_phase_prep cause_temp Cause: Temperature Fluctuations retention_issues->cause_temp solution_ph Solution: Adjust Mobile Phase pH (Low or High) cause_silanol->solution_ph solution_ion_pair Solution: Add Ion-Pairing Agent (e.g., TFA, Alkyl Sulfonate) cause_silanol->solution_ion_pair solution_column Solution: Use End-capped or High pH Stable Column cause_silanol->solution_column solution_reduce_load Solution: Reduce Sample Concentration/Volume cause_overload->solution_reduce_load cause_ph->solution_ph solution_flush Solution: Flush or Replace Column/Guard Column cause_column_void->solution_flush cause_selectivity->solution_ph solution_mobile_phase Solution: Change Organic Modifier (ACN vs. MeOH) cause_selectivity->solution_mobile_phase solution_gradient Solution: Optimize Gradient Slope cause_selectivity->solution_gradient cause_efficiency->solution_flush solution_flow_rate Solution: Decrease Flow Rate cause_efficiency->solution_flow_rate solution_prepare_fresh Solution: Prepare Fresh Mobile Phase, Degas Properly cause_mobile_phase_prep->solution_prepare_fresh solution_thermostat Solution: Use a Column Thermostat cause_temp->solution_thermostat

Caption: Troubleshooting workflow for HPLC analysis of THIQ derivatives.

Issue 1: Peak Tailing

Question: My peaks for THIQ derivatives are showing significant tailing (Asymmetry factor > 1.5). What is the cause and how can I fix it?

Answer:

Peak tailing is the most common issue when analyzing basic compounds like THIQs.[3] The primary cause is secondary interactions between the protonated amine group of the analyte and ionized residual silanol groups (Si-OH) on the silica surface of the stationary phase.[4][5] This leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), causing some molecules to lag behind, resulting in a tailing peak.[3]

Causality and Solutions:

  • Mobile Phase pH Control (Ion Suppression): The ionization state of both the THIQ derivative (a base) and the residual silanols (weakly acidic) is governed by the mobile phase pH.[6]

    • Low pH (e.g., 2.5-3.5): At low pH, the residual silanols are protonated (neutral, Si-OH), minimizing their ability to interact with the positively charged THIQ analyte (R₃NH⁺).[3] This is the most common strategy. A buffer concentration of 5-10 mM is usually sufficient to control the pH.[7]

    • High pH (e.g., 9-11): At high pH, the THIQ is in its neutral, free-base form, which eliminates the ionic interaction with the now deprotonated silanols (SiO⁻). However, this approach requires a pH-stable column, as traditional silica-based columns will degrade rapidly above pH 8.[8][9]

  • Use of Additives (Ion-Pairing or Competing Base):

    • Ion-Pairing Agents: Adding an ion-pairing agent like trifluoroacetic acid (TFA) at 0.05-0.1% can improve peak shape. TFA pairs with the protonated THIQ, masking its positive charge and improving retention and symmetry. Alternatively, anionic agents like alkyl sulfonates can be used.[10][11] Note that ion-pairing agents can be difficult to remove from the column and may suppress MS signals.[12]

    • Competing Base: Adding a small amount of a competing base (e.g., triethylamine, TEA) to the mobile phase can saturate the active silanol sites, preventing them from interacting with your THIQ analyte.

  • Column Selection:

    • High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with fewer metal contaminants and are "end-capped" to block most residual silanols.[3] Using a column specifically designed for basic compounds is highly recommended.[13]

    • Hybrid or Polymer-Based Columns: These columns have a wider usable pH range (e.g., 1-12), making the high pH method (point 1) a viable and often superior option.[9][14]

  • Mass Overload: Injecting too much sample can saturate the active silanol sites, leading to tailing that resembles a right triangle.[7] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, reduce the sample load.[5]

Issue 2: Poor Resolution

Question: I cannot separate my target THIQ derivative from a closely related impurity. How can I improve the resolution?

Answer:

Resolution (Rs) is a function of selectivity (α), efficiency (N), and retention (k). To improve it, you must influence one or more of these factors.

Causality and Solutions:

  • Optimize Selectivity (α): This is the most powerful way to improve resolution.

    • Change Organic Modifier: The choice of organic solvent can alter selectivity. Acetonitrile and methanol have different properties; if you are using one, try switching to the other.[15]

    • Adjust pH: As discussed, pH dramatically affects the retention of ionizable compounds like THIQs.[16] A small change in pH can significantly alter the relative retention of two closely eluting compounds. A pH screening experiment is highly recommended during method development.

    • Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., from a C18 to a Phenyl-Hexyl or an embedded polar group phase) can provide a different selectivity.[17]

  • Increase Efficiency (N): Higher efficiency results in narrower peaks, which improves resolution.

    • Decrease Flow Rate: Lowering the flow rate can increase efficiency, but at the cost of longer run times.[18]

    • Use a Longer Column or Smaller Particle Size: A longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC or superficially porous particles) will generate more theoretical plates and thus higher efficiency.[17][19]

    • Check for Extra-Column Volume: Ensure tubing is as short and narrow as possible and that all fittings are correct to minimize peak broadening outside the column.[20]

Issue 3: Unstable Retention Times

Question: The retention time of my THIQ derivative is drifting or jumping between injections. What could be the cause?

Answer:

Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase or column condition.

Causality and Solutions:

  • Insufficient Column Equilibration: This is especially common with ion-pairing agents, which can take a long time to adsorb onto the stationary phase and reach equilibrium.[12] Always flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis.

  • Mobile Phase Issues:

    • Improper Preparation: If the mobile phase is not mixed or buffered correctly, its composition can change over time. Always prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[21][22]

    • Buffer Volatility: Using a volatile buffer component (e.g., ammonium formate without proper pH adjustment) can lead to pH drift as the solvent evaporates.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention times. Using a thermostatted column compartment is crucial for reproducible results.[18]

  • Column Contamination/Degradation: Buildup of sample matrix on the column or degradation of the stationary phase (especially at high pH) can alter its chemistry and cause retention shifts.[20] Regularly flush the column and use a guard column to protect it.[23]

Frequently Asked Questions (FAQs)

Method Development & Optimization

Q1: What is a good starting point for developing an HPLC method for a new THIQ derivative?

A1: A systematic approach is best.[24][25]

  • Analyte Characterization: Understand the physicochemical properties of your THIQ derivative, particularly its pKa. The pKa will guide your pH selection.[24]

  • Column Selection: Start with a modern, high-purity, end-capped C18 column (e.g., 100 x 4.6 mm, 2.7 or 3.5 µm).[24]

  • Initial Mobile Phase:

    • Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in water (pH ~2.5-3.0).

    • Organic (B): Acetonitrile or Methanol.[26]

  • Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution conditions.[25]

  • Optimization: Based on the scouting run, develop a focused gradient around the elution point of your compound to improve resolution. Adjust the pH and organic modifier to fine-tune selectivity as needed.

Q2: When should I consider using an ion-pairing agent versus just low pH for peak shape?

A2: Start with a low pH mobile phase (e.g., 0.1% formic acid). This is often sufficient to achieve good peak shape for many basic compounds.[9] Consider an ion-pairing agent like TFA if:

  • You still have significant peak tailing at low pH.

  • Your THIQ derivative is very polar and has poor retention even with low organic content. Ion-pairing can increase retention for basic compounds.[27] Be aware that TFA can be difficult to remove from the column and may require dedicating a column to that method.[12]

Chiral Separations

Q3: My THIQ derivative is a racemate. How can I separate the enantiomers?

A3: Chiral separation is crucial as enantiomers can have different pharmacological effects.[28] This requires a chiral environment, which can be achieved in two main ways in HPLC:

  • Chiral Stationary Phases (CSPs): This is the most common approach.[29] Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are highly effective for separating a wide range of chiral compounds, including THIQ derivatives.[28][29] Screening several different polysaccharide-based columns (e.g., Chiralpak AD, Chiralcel OD) with various mobile phases (typically mixtures of an alcohol like ethanol or isopropanol with an alkane like hexane, often with a basic additive like diethylamine) is a standard workflow.[28]

  • Chiral Mobile Phase Additives: This involves adding a chiral selector (e.g., a cyclodextrin derivative) to the mobile phase and using a standard achiral column. This method is less common in preparative HPLC due to the cost of the additive and complexity.[30]

Sample and Solvent Preparation

Q4: What are the best practices for preparing my THIQ derivative sample and mobile phases?

A4: Proper preparation is key to preventing many common HPLC problems.[31]

  • Sample Solvent: Ideally, dissolve your sample in the initial mobile phase composition. If the sample is not soluble, use a solvent that is as weak as or weaker than the mobile phase to avoid peak distortion.[20] A mismatch between the sample solvent and mobile phase can cause poor peak shape.[5]

  • Sample Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that can block the column frit.

  • Solvent Quality: Use high-purity, HPLC-grade solvents and fresh, purified water (18.2 MΩ·cm).[32]

  • Mobile Phase Preparation: Filter and degas all mobile phases before use to prevent pump blockages and the formation of air bubbles in the detector.[21] Buffers should be made fresh daily to prevent microbial growth.

Understanding the Chemistry of THIQ in HPLC

The core structure of 1,2,3,4-tetrahydroisoquinoline contains a secondary amine, which is a basic functional group. This group is the primary driver of the chromatographic challenges associated with these molecules.

Caption: Core structure of Tetrahydroisoquinoline (THIQ).

The basicity of the amine means that at typical reversed-phase pH values (3-7), it will be protonated, carrying a positive charge. It is this positive charge that interacts strongly with negatively charged, deprotonated silanol groups on the silica surface, causing the problematic peak tailing that is so frequently observed.[3][4] All the troubleshooting strategies discussed—operating at low pH to neutralize the silanols, operating at high pH to neutralize the amine, or using additives to mask the interactions—are designed to mitigate the effect of this fundamental acid-base chemistry.

Experimental Protocol Example: Method Development for a Novel THIQ Derivative

This protocol outlines a systematic approach to developing a purification method for a new THIQ derivative using reversed-phase HPLC.

1. Column and Mobile Phase Preparation:

  • Column: Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm.

  • Mobile Phase A1: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase A2: 10 mM Ammonium Bicarbonate in HPLC-grade water, pH adjusted to 10.0.

  • Mobile Phase B: Acetonitrile.

  • Filter all mobile phases through a 0.45 µm filter and degas.

2. Initial Scouting Gradient (Low pH):

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: 254 nm (or DAD scan).

  • Gradient Program:

    Time (min) %B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Analysis: Observe the retention time (t_R) and peak shape.

3. Optimization Step:

  • If Peak Shape is Good (As < 1.5) and t_R is reasonable (3-8 min): Proceed to develop a focused gradient. Calculate the solvent composition at the apex of the peak from the scouting run and create a shallower gradient around that point (e.g., from [elution % - 15%] to [elution % + 15%] over 10 minutes).

  • If Peak Shape is Poor (As > 1.5):

    • Option A (Modify Low pH): Add an ion-pairing agent. Replace Mobile Phase A1 with 0.05% TFA in water and repeat the scouting gradient.

    • Option B (Switch to High pH): Ensure your column is high-pH stable before proceeding. Switch the instrument to Mobile Phase A2 (pH 10) and B. Flush the system thoroughly. Repeat the scouting gradient. Compare peak shape and selectivity to the low pH run.

4. Final Refinement:

  • Once good peak shape and selectivity are achieved, optimize the flow rate and gradient slope to achieve the desired resolution and run time.

  • Verify method robustness by making small, deliberate changes to pH, temperature, and mobile phase composition.

Data Summary Table

The following table provides typical starting conditions and expected outcomes for THIQ derivative purification, summarizing the key variables discussed.

ParameterCondition 1: Ion SuppressionCondition 2: High pHCondition 3: Ion PairingRationale & Expected Outcome
Column Standard End-capped C18High pH Stable C18/HybridStandard End-capped C18Match column to mobile phase pH for longevity.[8]
Mobile Phase (Aqueous) 0.1% Formic Acid (pH ~2.7)10 mM NH₄HCO₃ (pH 10)0.05% TFA (pH ~2)To control the ionization state of analyte and silanols.[9][16]
Analyte State Cationic (R₂NH₂⁺)Neutral (R₂N)Cationic (Ion-Paired)Affects interaction with the stationary phase.[6]
Silanol State Neutral (Si-OH)Anionic (SiO⁻)Neutral (Si-OH)Primary cause of secondary interactions.[3]
Expected Peak Shape Good to ModerateExcellentGood to ExcellentHigh pH often gives the most symmetrical peaks for bases.[33]
MS Compatibility Good (Formic Acid)Good (Volatile Buffer)Poor (TFA causes ion suppression)TFA is not ideal for LC-MS applications.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Retrieved from [Link]

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • PharmaGuru. (2025, October 7). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. Retrieved from [Link]

  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]

  • Ilisz, I., et al. (2021). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 26(11), 3193. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Abu-Hashem, A. A., et al. (2016). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. Journal of the Serbian Chemical Society, 81(10), 1125-1139.
  • Spectrose. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]

  • Kalíková, K., & Tesařová, E. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(11), 2833-2857. Retrieved from [Link]

  • Crawford Scientific. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1619. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

  • Stoll, D. R. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC International. Retrieved from [Link]

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]

  • Al-dujaili, L. J., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13895-13922. Retrieved from [Link]

  • Hlushchak, Y., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 19(2), 5-20. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydroisoquinoline. Retrieved from [Link]

  • ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Kumar, K. A., et al. (2013). Analytical Method Development by High Performance Liquid Chromatography. Journal of Chemical and Pharmaceutical Research, 5(11), 1-6.
  • Malavia, R., & Dhandhukia, P. (2011). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Methods, 2(3), 154-160.
  • Li, X., et al. (2011). Chiral capillary electrophoresis-mass spectrometry of tetrahydroisoquinoline-derived neurotoxins: observation of complex stereoisomerism. Journal of Chromatography A, 1218(20), 3021-3027. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). HPLC Method Development and Validation Process of Drug Analysis and Applications. Retrieved from [Link]

  • GenTech Scientific. (2024, April 9). HPLC Column Selection - Choosing the Right Column. Retrieved from [Link]

  • Singh, S., & Singh, P. (2012). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 2(4), 114-118.
  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Profiling: 1,2,3,4-Tetrahydroisoquinolin-4-amine

Topic: Comparative NMR Profiling of 1,2,3,4-Tetrahydroisoquinolin-4-amine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists Structural Valida...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative NMR Profiling of 1,2,3,4-Tetrahydroisoquinolin-4-amine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Structural Validation, Isomeric Differentiation, and Salt Effects

Executive Summary & Strategic Context

1,2,3,4-Tetrahydroisoquinolin-4-amine (4-amino-THIQ) represents a privileged pharmacophore in CNS drug development, serving as a core scaffold for dopamine reuptake inhibitors and norepinephrine transporters. However, its structural analysis presents unique challenges:

  • Regio-isomerism: Distinguishing the 4-amine from the thermodynamically stable 1-amine or the kinetic 3-amine byproducts during reduction.

  • Conformational Flux: The saturated nitrogen-containing ring exists in a dynamic half-chair equilibrium, complicating

    
    -coupling analysis.
    
  • Protonation States: The chemical shifts are highly sensitive to pH, often leading to confusion between free base and salt forms during in-process checks.

This guide provides a comparative NMR framework to unambiguously assign the 4-amino regioisomer and validate its protonation state.

Theoretical Framework: The Assignment Logic

To validate this structure, one must move beyond simple chemical shift matching and utilize scalar coupling (


) and 2D correlations.
Structural Assignment Workflow

The following decision tree illustrates the logical flow for confirming the 4-amino regioisomer against its alternatives.

AssignmentWorkflow Start Crude Reaction Mixture Step1 1H NMR (CDCl3 or D2O) Start->Step1 Decision1 Analyze Benzylic Region (3.8 - 4.5 ppm) Step1->Decision1 Res1 Signal is 1H (Methine) Possible 1-Amine Decision1->Res1 Methine Res2 Signal is 2H (Methylene) Possible 3- or 4-Amine Decision1->Res2 Methylene Step2 Analyze C4 Region (2.5 - 4.0 ppm) Res2->Step2 Decision2 Multiplicity of C4 Proton Step2->Decision2 Res3 Triplet/Multiplet (2H) Indicates 3-Amine Decision2->Res3 CH2 Res4 Doublet/Triplet (1H) Indicates 4-Amine Decision2->Res4 CH Confirm Validation: HMBC C1-H to C8a correlation Res4->Confirm

Figure 1: Logical decision tree for distinguishing THIQ regioisomers based on 1H NMR multiplicity.

Comparative Analysis: Diagnostic Signals

This section compares the target molecule against its most common "impostors" (Regioisomers) and its processed form (HCl Salt).

A. Regio-Differentiation (The "Smoking Gun")

The most critical distinction is between the 4-amine and the 1-amine.

FeatureTarget: 4-Amino-THIQ Alternative: 1-Amino-THIQ Diagnostic Utility
H-1 Signal Singlet (br) or ABq, 2H (

3.8 – 4.0 ppm)
Triplet/dd, 1H (

4.1 – 4.3 ppm)
High. The integral (2H vs 1H) at the benzylic position is definitive.
H-4 Signal Triplet/dd, 1H (

3.9 – 4.1 ppm)
Multiplet, 2H (

2.7 – 2.9 ppm)
High. The 4-amine has a deshielded methine; the 1-amine has a shielded methylene.
H-3 Signal Multiplet, 2H (

2.9 – 3.3 ppm)
Multiplet, 2H (

2.8 – 3.1 ppm)
Low. Overlap is common; not reliable for primary assignment.
B. The "Salt Shift" Effect (Free Base vs. HCl)

In drug development, the HCl salt is the preferred solid form. Protonation of the secondary amine (N2) and primary amine (N4) causes significant deshielding.

PositionFree Base (

ppm in CDCl

)
HCl Salt (

ppm in D

O/DMSO)
Shift (

)
H-1 ~3.90~4.35+0.45 (Deshielding due to

)
H-3 ~3.05~3.50+0.45 (Deshielding due to

)
H-4 ~3.95~4.60+0.65 (Combined effect of

and

-amine protonation)

Critical Note: If your spectrum shows H-1 at >4.3 ppm in CDCl


, ensure your sample is not the carbonate salt formed by atmospheric CO

absorption, a common issue with this hygroscopic amine.

Detailed Spectral Assignment & Experimental Data

Sample Preparation Protocol

To ensure reproducibility and minimize "anomalous" line broadening caused by conformational exchange:

  • Solvent: Use DMSO-d

    
      for salt forms to ensure solubility. Use CDCl
    
    
    
    treated with anhydrous K
    
    
    CO
    
    
    for the free base to prevent in-situ salt formation.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Temperature: If signals are broad (due to ring flipping), acquire at 313 K (40°C) to sharpen lines by accelerating the exchange limit.

Key Signal Characteristics (4-Amino-THIQ Free Base)
  • Aromatic Region (6.9 - 7.4 ppm): Typically appears as a 4H multiplet.

  • H-4 Methine (The Chiral Center):

    • Appears as a triplet (

      
       Hz) or doublet of doublets .
      
    • Mechanistic Insight: The small coupling constant (

      
       Hz) suggests the amine prefers a pseudo-equatorial orientation, placing the H-4 proton pseudo-axial, bisecting the H-3 protons.
      
  • H-1 Benzylic Protons:

    • Appears as a singlet in the free base (rapid ring inversion averages the signal).

    • Splits into an AB quartet in the salt form or at low temperatures (rigid conformation).

2D NMR Validation (HMBC)

The ultimate proof of structure is the Heteronuclear Multiple Bond Correlation (HMBC).

HMBC_Connectivity H1 H-1 (Proton) C8a C-8a (Bridgehead) H1->C8a Strong 3J C4a C-4a (Bridgehead) H1->C4a Weak/Null C1 C-1 H4 H-4 (Proton) H4->C4a Strong 3J C3 C-3 H4->C3 Strong 2J C4 C-4

Figure 2: Key HMBC correlations. H-1 showing connectivity to the aromatic bridgehead C-8a confirms the isoquinoline skeleton. H-4 showing connectivity to C-4a confirms the amine position.

References

  • Fundamental THIQ NMR Data

    • S. Narayanaswami et al.[1] "Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds." Proc. Indian Acad. Sci. (Chem. Sci.), Vol. 93, No. 2, pp. 145-155.[1]

  • Conformational Analysis of THIQs

    • Maryanoff, B. E., et al. "Conformational analysis of tetrahydroisoquinolines." Journal of the American Chemical Society.
    • (Contextual grounding for ring pucker).

  • Synthesis and Characterization of 4-substituted THIQs

    • Gitto, R., et al.[2] "Synthesis and anticonvulsant properties of 1,2,3,4-tetrahydroisoquinolin-1-ones." Arkivoc, 2004 (v) 170-180.[2]

    • (Provides analogous benzylic/homobenzylic shift data).

  • General NMR Solvent Data

    • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[3] Chem. 1997, 62, 21, 7512–7515.[3]

Sources

Validation

A Comparative Analysis of 4-Amino vs. 7-Amino Tetrahydroisoquinoline Bioactivity: A Guide for Medicinal Chemists

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The pharmacological profile of THIQ derivatives can be profoundly influenced by the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparison of the bioactivity of THIQ derivatives bearing an amino group at the 4- and 7-positions, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.

The Critical Influence of Amino Group Positioning on Bioactivity

The position of an amino group on the THIQ scaffold can dramatically alter its electronic properties, basicity, and spatial arrangement, thereby influencing its interaction with biological targets. A 7-amino substitution, for instance, places the amino group para to the C4a-C8a bond, allowing for significant electronic influence on the benzene ring. In contrast, a 4-amino group is positioned on the heterocyclic portion of the molecule, which can directly impact interactions within a binding pocket. This guide will explore the known biological activities of these two classes of isomers, with a particular focus on enzyme inhibition and receptor modulation.

7-Amino Tetrahydroisoquinolines: Potent and Selective Enzyme Inhibitors

Research has identified 7-amino substituted THIQs as potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT).[2] PNMT is the enzyme responsible for the final step in the biosynthesis of epinephrine, converting norepinephrine to epinephrine. Inhibition of PNMT has been explored as a therapeutic strategy for conditions where epinephrine levels are implicated, such as in certain cardiovascular and stress-related disorders.

A study on 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines revealed that a 7-aminosulfonyl group, in particular, leads to remarkable potency and selectivity for PNMT over the α2-adrenoceptor.[2] The key findings from this research are summarized in the table below:

Compound7-Substituent3-SubstituentPNMT Kᵢ (µM)α₂ Kᵢ (µM)Selectivity (α₂ Kᵢ / PNMT Kᵢ)
1 -SO₂NH₂-H---
2 -SO₂NH₂-CH₂OH0.3414004100
3 (SK&F 29661) -H-CH₂OH0.55100180

Data sourced from a study on 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines.[2]

The data clearly indicates that the presence of a 7-aminosulfonyl group in conjunction with a 3-hydroxymethyl substituent results in a synergistic effect, dramatically increasing selectivity for PNMT.[2] This highlights the critical role of the 7-position in modulating the bioactivity and selectivity of THIQ derivatives.

Mechanism of Action: PNMT Inhibition

The proposed mechanism for the inhibition of PNMT by 7-aminosulfonyl THIQs involves the binding of the THIQ scaffold to the active site of the enzyme. The amino group at the 7-position, particularly when part of a sulfonamide, is thought to form key hydrogen bonding interactions with amino acid residues in the active site, thereby anchoring the inhibitor and preventing the binding of the natural substrate.

PNMT_Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition PNMT PNMT Active Site Epinephrine Epinephrine (Product) PNMT->Epinephrine Catalyzes Conversion SAH S-adenosyl homocysteine PNMT->SAH THIQ 7-Aminosulfonyl THIQ (Inhibitor) THIQ->PNMT Binds and Blocks Substrate Site Norepinephrine Norepinephrine (Substrate) Norepinephrine->PNMT Binds SAM S-adenosyl methionine (Co-substrate) SAM->PNMT Binds PNMT_Assay_Workflow start Start prepare Prepare Reaction Mixture (Buffer, Norepinephrine, Test Compound) start->prepare add_enzyme Add PNMT Enzyme and [³H]-SAM prepare->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction extract Extract Radiolabeled Product stop_reaction->extract measure Measure Radioactivity extract->measure analyze Calculate % Inhibition and IC₅₀ measure->analyze end_node End analyze->end_node

Caption: Workflow for a radiometric PNMT inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cultured cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds (4-amino and 7-amino THIQ derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion and Future Directions

The comparative analysis of 4-amino and 7-amino tetrahydroisoquinolines reveals a distinct and compelling narrative in medicinal chemistry. The 7-amino substituted THIQs have demonstrated significant potential as potent and selective inhibitors of PNMT, offering a clear path for the development of novel therapeutics. In contrast, the bioactivity of 4-amino THIQs remains a largely unexplored frontier.

The dearth of data on 4-amino THIQs presents a unique opportunity for researchers. Future investigations should focus on the systematic synthesis and biological evaluation of 4-amino THIQ derivatives against a diverse panel of targets, including GPCRs, ion channels, kinases, and microbial pathogens. Such studies will not only illuminate the pharmacological potential of this isomeric class but also contribute to a more comprehensive understanding of the structure-activity relationships governing the bioactivity of the versatile tetrahydroisoquinoline scaffold.

References

[3]O'Brien, P. (2002). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 45(16), 3436–3446. [2]DeBernardis, J. F., et al. (Year). 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor. Journal of Medicinal Chemistry. [4]O'Brien, P. (2025, August 6). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. ResearchGate. [5]Li, J., et al. (2024, September 1). Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry. [6]Lown, J. W. (2002, April 18). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(4), 1071–1118. [7]Popović-Bijelić, A., et al. (2024, December 5). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. MDPI. [8]Gangapuram, M., et al. (Year). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [9]Medicinal Chemistry. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube. [10]Tekwani, B. L., & Walker, L. A. (Year). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry. [11]Wallace, M. B., et al. (2011, January 1). Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 307–310. [1]Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12254-12287. [12]Grunewald, G. L., et al. (Year). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry. [13]Faheem, et al. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12254–12287. [14]Sayed, S. M., et al. (2024, February 16). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [15]Redda, K. K., et al. (2010, April 15). Abstract 735: Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. Cancer Research, 70(8_Supplement), 735. [16]van der Westhuizen, C. X. W., et al. (Year). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry. [17]Kumar, A., et al. (Year). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega. [18]van der Westhuizen, C. X. W., et al. (2021, April 18). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry, 36, 116093. [19]Kim, J. S., et al. (2013, July 1). Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents. Bioorganic & Medicinal Chemistry Letters, 23(13), 3984–3987. [20]El Bakri, Y., et al. (2023, June 26). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Journal of Molecular Structure, 1282, 135201. [21]Gmeiner, P., et al. (Year). The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors. Molecular Pharmacology. [22]Romero, M., & Delgado, G. E. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [23]ResearchGate. (Year). The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. Request PDF. [24]Drug Design Org. (n.d.). Structure Activity Relationships. [25]Grunewald, G. L., et al. (Year). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry. [26]Miller, J. F., et al. (Year). Tetrahydroisoquinoline CXCR4 Antagonists Adopt a Hybrid Binding Mode within the Peptide Subpocket of the CXCR4 Receptor. ACS Medicinal Chemistry Letters. [27]Miller, J. F., et al. (2018, November 30). Tetrahydroisoquinoline CXCR4 Antagonists Adopt a Hybrid Binding Mode within the Peptide Subpocket of the CXCR4 Receptor. ACS Medicinal Chemistry Letters, 9(12), 1222–1227. [28]Ionescu, I. A., et al. (2024, January 9). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [29]Wikipedia. (n.d.). Structure–activity relationship. [30]ResearchGate. (Year). Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT 7 Receptor Inverse Agonists.

Sources

Comparative

A Comparative Guide to Reference Standards for 1,2,3,4-Tetrahydroisoquinoline Impurities

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For 1,2,3,4-tetrahy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For 1,2,3,4-tetrahydroisoquinoline (THIQ), a key structural motif in many biologically active compounds, the rigorous control of impurities is a critical aspect of regulatory compliance and drug efficacy. This guide provides an in-depth comparison of reference standards for THIQ impurities, offering insights into their sourcing, characterization, and application in validated analytical methods.

The Genesis of Impurities in 1,2,3,4-Tetrahydroisoquinoline

Impurities in THIQ can originate from various stages of the manufacturing process and storage. Understanding the synthetic pathways is crucial for predicting and identifying potential process-related impurities. The two primary synthetic routes to the THIQ scaffold are the Pictet-Spengler and Bischler-Napieralski reactions.

  • Pictet-Spengler Reaction: This involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization. Potential impurities include unreacted starting materials and intermediates such as imines.

  • Bischler-Napieralski Reaction: This route involves the cyclization of an N-acyl-β-phenylethylamine to a 3,4-dihydroisoquinoline, which is subsequently reduced to THIQ. Incomplete reduction can leave 3,4-dihydroisoquinoline as a significant impurity.

Degradation of THIQ under stress conditions such as heat, light, oxidation, and acidic or basic environments can also lead to the formation of impurities, most notably the fully aromatized isoquinoline.

Key Impurities of 1,2,3,4-Tetrahydroisoquinoline

Based on the synthetic routes and degradation pathways, the following are key impurities that are often monitored in THIQ and its derivatives:

  • Process-Related Impurities:

    • Phenylethylamine: A common starting material in the Pictet-Spengler reaction.

    • 3,4-Dihydroisoquinoline: An intermediate in the Bischler-Napieralski synthesis and a potential dehydrogenation product.

    • N-Formyl-1,2,3,4-tetrahydroisoquinoline: A potential by-product depending on the specific reagents used in synthesis.

    • Starting Aldehydes/Ketones: Unreacted carbonyl compounds from the Pictet-Spengler reaction (e.g., Benzaldehyde, 2-Chlorobenzaldehyde).

  • Degradation Impurities:

    • Isoquinoline: The fully aromatized and more stable form, resulting from oxidation/dehydrogenation.

Comparative Analysis of Commercially Available Reference Standards

A reliable supply of well-characterized reference standards is the cornerstone of accurate impurity profiling. Several reputable suppliers offer reference standards for THIQ and its impurities. The following table provides a comparative overview of some of the key suppliers and their offerings.

ImpuritySupplierProduct Number/CASPurityCharacterization Data Provided
1,2,3,4-Tetrahydroisoquinoline Sigma-AldrichT13005 (CAS: 91-21-4)95%Assay (GC)
LGC StandardsMM1342.03 (CAS: 118864-75-8)High PurityCertificate of Analysis (CoA)
TRC - CanadaT293820High PurityCoA, Spectroscopic Data
3,4-Dihydroisoquinoline Sigma-Aldrich779385 (CAS: 3230-65-7)≥97.5% (GC)CoA, IR
SynThink Research ChemicalsSA19301 (CAS: 1355060-40-0)High PurityCoA, 1H-NMR, Mass, HPLC, IR, TGA
AChemBlockU109030 (CAS: 3230-65-7)95.00%-
Isoquinoline MedChemExpressHY-W012732R (CAS: 119-65-3)Analytical StandardAssay
Sigma-AldrichI21805 (CAS: 119-65-3)97%Assay
Selleck ChemicalsS3709 (CAS: 119-65-3)>99%HPLC, NMR
Phenylethylamine Sigma-AldrichPH0156 (CAS: 156-28-5)Certified Reference MaterialCoA, TraceCERT®
Axios ResearchAR-P29589 (CAS: 64-04-0)High PurityCoA
Cayman ChemicalPanel ItemAnalytical StandardCoA
N-Formyl-1,2,3,4-tetrahydroisoquinoline Veeprho- (CAS: 80574-72-7)High PurityCoA
Benzaldehyde Sigma-AldrichB1334 (CAS: 100-52-7)USP Reference StandardCoA
2-Chlorobenzaldehyde Sigma-AldrichC22409 (CAS: 89-98-5)99%Assay

Note: The availability and specifications of reference standards are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Experimental Protocols for Impurity Profiling

The selection of an appropriate analytical method is critical for the accurate quantification of THIQ impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method for THIQ Impurity Profiling

This protocol provides a general framework for developing a stability-indicating HPLC method for the analysis of THIQ and its impurities.

1. Instrumentation and Columns:

  • HPLC system with a UV detector or a mass spectrometer (LC-MS).

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

2. Mobile Phase Preparation:

  • A gradient elution is typically required to separate impurities with varying polarities.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic impurities.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimized based on the UV spectra of the impurities)

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Preparation: Prepare individual stock solutions of THIQ and each impurity reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a mixed standard solution by diluting the stock solutions to the desired concentrations.

  • Sample Preparation: Dissolve the THIQ drug substance or product in the mobile phase to a known concentration.

5. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is often suitable.

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source Temperature: 230 °C

  • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500).

3. Sample Preparation:

  • Samples can be dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol). Derivatization may be necessary for polar analytes to improve their volatility and chromatographic behavior.

Visualizing the Impurity Profiling Workflow

A clear understanding of the workflow is essential for efficient impurity analysis.

Caption: Workflow for THIQ Impurity Profiling.

Logic of Reference Standard Selection and Method Development

The choice of reference standards and the development of an appropriate analytical method are intrinsically linked and guided by a logical progression.

Reference_Standard_Logic Synthesis Understand Synthetic Route (Pictet-Spengler, Bischler-Napieralski) Potential_Impurities Identify Potential Impurities (Starting Materials, Intermediates, By-products, Degradants) Synthesis->Potential_Impurities Degradation Conduct Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Degradation->Potential_Impurities Source_Standards Source High-Purity Reference Standards (Check CoA, Purity, Characterization) Potential_Impurities->Source_Standards Method_Dev Develop Stability-Indicating Method (e.g., HPLC, GC) Source_Standards->Method_Dev Method_Val Validate Method per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) Method_Dev->Method_Val Routine_Testing Implement for Routine QC and Stability Testing Method_Val->Routine_Testing

Caption: Logic for Reference Standard Selection and Method Development.

Conclusion

The effective control of impurities in 1,2,3,4-tetrahydroisoquinoline is a non-negotiable aspect of pharmaceutical development. A thorough understanding of the potential impurities, sourced from high-quality, well-characterized reference standards, is fundamental. This guide provides a comparative framework to aid researchers and drug development professionals in selecting the most appropriate reference standards and implementing robust, validated analytical methods. By adhering to these principles, the safety, quality, and efficacy of THIQ-containing pharmaceuticals can be confidently assured.

References

  • Axios Research. Phenethylamine. [Link]

  • Veeprho. N-formyl-2-phenyl-1,2,3,4-tetrahydroisoquinoline. [Link]

  • NIST. Isoquinoline. [Link]

  • Amerigo Scientific. 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide. [Link]

  • LGC Standards. Pharmaceutical impurities and primary reference standards. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • PubChem. 4-(2-Chloroethyl)benzaldehyde. [Link]

  • NIST. Benzaldehyde, 2-chloro-. [Link]

  • TRC Corp. Chemical Products. [Link]

  • Sucopeia. TRC - Canada (LGC Group). [Link]

  • PubChem. 1,2,3,4-Tetrahydroisoquinoline. [Link]

  • NIST. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

  • PubChem. 2-(2-Aminoethyl)benzaldehyde. [Link]

Sources

Validation

Technical Guide: Crystal Structure &amp; Conformational Analysis of 4-Substituted Tetrahydroisoquinoline Salts

This technical guide details the structural and crystallographic properties of 4-substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) salts. It is designed for medicinal chemists and crystallographers optimizing scaffold ri...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural and crystallographic properties of 4-substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) salts. It is designed for medicinal chemists and crystallographers optimizing scaffold rigidity for monoamine transporter inhibition.

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in neuropsychiatric drug discovery, serving as the core for norepinephrine-dopamine reuptake inhibitors (NDRIs) like Nomifensine and Diclofensine .

The biological potency of these compounds is governed by the stereoelectronic environment at the C4 position. Crystallographic data reveals that 4-substitution locks the flexible THIQ ring into a specific half-chair conformation , orienting the aryl substituent into a pseudo-equatorial position. This guide compares the structural baseline of the parent THIQ scaffold against its 4-aryl substituted analogs, providing experimental protocols for reproducing these solid-state forms.

Comparative Structural Analysis

Conformational Locking: The "Pseudo-Equatorial" Preference

The unsubstituted THIQ ring is conformationally mobile, rapidly interconverting between half-chair and distorted envelope forms. Introducing a bulky aryl group (e.g., phenyl, 3,4-dichlorophenyl) at C4 collapses this energy landscape.

  • Parent Scaffold (Unsubstituted): Exhibits high conformational entropy. In salt forms (e.g., hydrogen tartrate), the cation adopts a distorted half-chair to maximize hydrogen bonding with the anion.

  • 4-Aryl Substituted (Nomifensine-type): The steric bulk of the C4-phenyl group forces the piperidine ring into a rigid half-chair . To minimize 1,3-diaxial interactions with the N-substituent (often methyl) and the C5 aromatic proton, the C4-aryl group exclusively adopts the pseudo-equatorial orientation. This specific vector aligns the aromatic rings for optimal pi-stacking within the dopamine transporter (DAT) binding pocket.

Crystal Packing and Unit Cell Data

The table below contrasts the crystallographic parameters of the parent THIQ salt with 4-aryl substituted analogs. Note the significant expansion in the unit cell volume and the conservation of the orthorhombic system in chiral resolutions.

FeatureParent Scaffold (Baseline)4-Aryl Analog (Substituted)
Compound 1,2,3,4-THIQ Hydrogen Tartrate4-Aryl-THQ Derivative*
Crystal System OrthorhombicOrthorhombic
Space Group

(Chiral)

(Chiral)
Unit Cell (

)
~7.5 Å8.64 Å
Unit Cell (

)
~14.2 Å12.68 Å
Unit Cell (

)
~25.1 Å17.60 Å
Volume (

)
~2670 ų1928 ų (More compact packing)
Packing Motif Hydrophilic layers (H-bond network)Hydrophobic channels (Pi-stacking)
Key Interaction N-H[1][2][3][4]···O (Anion tethering)C-H···π (Edge-to-face)

*Data for 4-aryl analog based on high-fidelity structural surrogate cis-4-(4-methoxyphenyl)-THQ to illustrate steric volume impact [Ref 3].

Experimental Protocols

Synthesis of 4-Aryl-THIQ Salts (Pd-Catalyzed Arylation Route)

This modern protocol avoids the harsh conditions of the classical Pomeranz-Fritsch cyclization, preserving sensitive functional groups.

  • Reagents: 4-bromo-isoquinoline, Arylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Cs₂CO₃ (2 equiv).

  • Solvent: Toluene:Ethanol (4:1), degassed.

  • Reaction: Heat to 90°C under

    
     for 12 hours.
    
  • Reduction: Filter catalyst. Treat filtrate with NaBH₄ (4 equiv) in MeOH at 0°C to reduce the isoquinoline to tetrahydroisoquinoline.

  • Salt Formation: Dissolve the free base in diethyl ether. Add ethereal HCl (2M) dropwise until precipitate ceases.

Crystallization for X-Ray Diffraction

Obtaining single crystals suitable for XRD requires slow kinetics to allow the 4-aryl group to order correctly.

  • Method: Vapor Diffusion (Sitting Drop).

  • Inner Solution: 20 mg 4-substituted THIQ salt in 1.5 mL Methanol/Water (3:1).

  • Outer Reservoir: 5 mL Diethyl Ether or Acetone (Antisolvent).

  • Conditions: Seal chamber and store at 4°C in a vibration-free environment for 7–14 days.

  • Observation: Look for prismatic needles. Avoid plate-like crystals which often indicate twinning in this scaffold class.

Visualized Workflows

Synthesis & Crystallization Pipeline

The following diagram illustrates the critical path from raw materials to solved structure, highlighting the decision points for salt selection.

G Start Start: Isoquinoline Precursor Arylation Pd-Catalyzed C4-Arylation Start->Arylation Suzuki Coupling Reduction Ring Reduction (NaBH4) Arylation->Reduction Selective Red. SaltScreen Salt Screening (HCl, Maleate, Tartrate) Reduction->SaltScreen Solubility Check Crystallization Vapor Diffusion (MeOH / Et2O) SaltScreen->Crystallization Slow Evap. XRD Single Crystal XRD Data Coll. Crystallization->XRD >0.1mm Crystal Structure Solved Structure (P212121) XRD->Structure Refinement

Figure 1: Critical path workflow for generating diffraction-quality crystals of 4-substituted THIQ salts.

Conformational Energy Landscape

This diagram visualizes why the 4-substitution is critical for reducing conformational entropy and improving binding affinity.

Conformation cluster_locked 4-Aryl Substitution Effect Unsub Unsubstituted THIQ (High Entropy) HalfChair1 Half-Chair A (Pseudo-Axial) Unsub->HalfChair1 Rapid Flip HalfChair2 Half-Chair B (Pseudo-Equatorial) Unsub->HalfChair2 Rapid Flip HalfChair1->HalfChair2 Steric Clash (Unfavorable) BioActive Bioactive Conformation (DAT Binding) HalfChair2->BioActive Pre-organized

Figure 2: The 4-aryl substituent energetically penalizes the pseudo-axial conformer, locking the drug into the bioactive pseudo-equatorial state.

References

  • Conformational Analysis of 4-Phenyl-THIQs: Title: Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands. Source: Journal of Medicinal Chemistry (NIH/PubMed). URL:[Link]

  • Parent Scaffold Crystal Structure: Title: Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate.[4][5] Source: Acta Crystallographica Section E (NIH/PMC). URL:[Link]

  • 4-Aryl Analog Packing Data: Title: Synthesis and X-ray powder diffraction data of cis-4-(4-methoxyphenyl)-3-methyl-6-nitro-2-phenyl-1,2,3,4-Tetrahydroquinoline. Source: Powder Diffraction (ResearchGate).[6] URL:[Link]

  • Synthesis of 4-Aryl-THIQs: Title: A facile synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines via Pd-catalyzed arylation. Source: Tetrahedron Letters (RTI International). URL:[Link]

Sources

Comparative

Comparative IC50 values of THIQ derivatives in neuroprotection assays

Executive Summary The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a privileged structure in neuropharmacology, serving as the core pharmacophore for numerous agents targeting Parkinson’s Disease (PD) and Al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a privileged structure in neuropharmacology, serving as the core pharmacophore for numerous agents targeting Parkinson’s Disease (PD) and Alzheimer’s Disease (AD). This guide provides a technical comparison of THIQ derivatives, focusing on their IC50 values in Monoamine Oxidase B (MAO-B) inhibition and neuroprotection assays.

Unlike simple lists of compounds, this analysis integrates Structure-Activity Relationship (SAR) insights with validated experimental protocols , enabling researchers to select the optimal derivative for specific pathway interrogations (e.g., Nrf2 activation vs. MAO-B blockade).

Mechanistic Basis of Neuroprotection

THIQ derivatives exert neuroprotection primarily through a "dual-hit" mechanism:

  • MAO-B Inhibition: Prevents the oxidative deamination of dopamine, thereby preserving neurotransmitter levels and reducing the production of neurotoxic Hydrogen Peroxide (

    
    ).
    
  • Nrf2/ARE Activation: Electrophilic THIQ derivatives can disrupt the Keap1-Nrf2 complex, triggering the expression of antioxidant genes (HO-1, NQO1).

Pathway Visualization

The following diagram illustrates the dual neuroprotective pathways of THIQ derivatives.

NeuroprotectionPathway THIQ THIQ Derivative MAOB MAO-B Enzyme THIQ->MAOB Inhibits (IC50) Nrf2_Keap1 Nrf2-Keap1 Complex THIQ->Nrf2_Keap1 Electrophilic Attack ROS ROS (H2O2) MAOB->ROS Generates Dopamine Dopamine Dopamine->MAOB Substrate Neuroprotection Neuroprotection (Cell Survival) ROS->Neuroprotection Toxicity Nrf2_Nuc Nuclear Nrf2 Nrf2_Keap1->Nrf2_Nuc Dissociation ARE ARE (Antioxidant Response Element) Nrf2_Nuc->ARE Binding ARE->Neuroprotection Antioxidant Enzymes (HO-1, NQO1)

Caption: Dual mechanism of THIQ derivatives: Inhibition of MAO-B-mediated ROS generation and activation of the Nrf2 antioxidant pathway.

Comparative IC50 Data

The following data aggregates potency values from standardized fluorometric assays. Note that "Clinical Standards" represent benchmarks, while "Research Candidates" highlight novel derivatives with optimized SAR profiles.

Table 1: MAO-B Inhibition Potency (Human Recombinant)
Compound ClassSpecific DerivativeIC50 Value (MAO-B)Selectivity Index (MAO-B/A)Mechanism
Clinical Standard Rasagiline 4.5 ± 0.3 nM >500Irreversible
Clinical Standard Selegiline 9.0 ± 1.2 nM >400Irreversible
Novel ResearchEM-DC-19 (Pyrrole-THIQ)299 ± 10 nM>334Reversible
Novel ResearchEM-DC-27 (Phenyl-THIQ)344 ± 10 nM>290Reversible
Natural Product1-MeTIQ (Endogenous)~50 - 100 µMLowReversible
SyntheticC6-Substituted Indanone1.0 - 30.0 nMHighReversible

Data Interpretation:

  • Potency vs. Reversibility: While Rasagiline is the most potent (single-digit nanomolar), novel reversible inhibitors like EM-DC-19 (approx. 0.3 µM) are gaining attention to avoid the "cheese effect" (hypertensive crisis) associated with irreversible MAO-A inhibition, although modern MAO-B selective agents largely mitigate this.

  • Structural Impact: The introduction of a pyrrole moiety (EM-DC series) or C6-substitution significantly enhances binding affinity compared to the endogenous 1-MeTIQ.

Structure-Activity Relationship (SAR) Analysis

To optimize THIQ derivatives for your specific assay, consider these structural determinants:

A. Nitrogen Substitution (N2 Position)
  • Propargyl Group: Essential for irreversible inhibition (mechanism-based suicide inhibition). Found in Selegiline and Rasagiline.[1]

  • Small Alkyl (Methyl): Reduces potency but maintains reversibility.

  • Free Amine: Often leads to poor blood-brain barrier (BBB) permeability; prodrug strategies usually mask this.

B. C1-Position Substitution
  • Hydrophobic Groups (Benzyl/Phenyl): Significantly decrease IC50 (increase potency) by occupying the hydrophobic "entrance cavity" of the MAO-B active site.

  • Methyl (1-MeTIQ): Weak activity. Endogenous neuroprotectant but requires high concentrations (µM range).

C. Aromatic Ring Substitution (C6/C7)
  • Hydroxyl (-OH) or Methoxy (-OMe): Crucial for antioxidant capacity (ROS scavenging).

  • Electron-Donating Groups: Enhance the electron density of the aromatic ring, facilitating radical scavenging, but may alter MAO-B specificity.

Experimental Protocols

Reliable IC50 determination requires a robust assay.[2] The Amplex Red Fluorometric Assay is the gold standard due to its high sensitivity and ability to detect


 continuously.
Protocol: Fluorometric MAO-B Inhibition Assay

Objective: Determine IC50 of a THIQ derivative using human recombinant MAO-B.

Reagents:
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Enzyme: Recombinant Human MAO-B (0.05 mg/mL stock).

  • Substrate: p-Tyramine or Benzylamine (200 µM final).

  • Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP, 1 U/mL).

  • Control: Selegiline (10 µM) as positive control; DMSO as vehicle.

Workflow Diagram

AssayProtocol Step1 1. Compound Prep Dissolve THIQ in DMSO (Serial Dilution 0.1 nM - 10 µM) Step2 2. Enzyme Pre-incubation Add MAO-B (10 µL) + Compound (10 µL) Incubate 15 min @ 37°C Step1->Step2 Step3 3. Reaction Initiation Add Substrate Mix: (Tyramine + Amplex Red + HRP) Step2->Step3 Step4 4. Kinetic Measurement Read Fluorescence (Ex 535 / Em 587) Every 2 min for 30 min Step3->Step4 Step5 5. Data Analysis Calculate Slope (RFU/min) Plot % Inhibition vs Log[Conc] Step4->Step5

Caption: Step-by-step workflow for the fluorometric determination of MAO-B IC50 values.

Critical Validation Steps (Self-Correcting):
  • Z-Factor Check: Ensure your assay Z-factor is > 0.5 using the Positive Control (Selegiline) and Negative Control (Vehicle).

  • Interference Check: THIQ derivatives with high antioxidant activity may directly quench the fluorescent signal (Resorufin). Mandatory Control: Incubate compound +

    
     + Amplex Red (no MAO-B). If fluorescence decreases compared to vehicle, the compound interferes with the detection system.
    

Strategic Recommendations

  • For High-Throughput Screening (HTS): Focus on C1-substituted derivatives. The hydrophobic pocket at C1 allows for significant modification without abolishing activity, offering the best route for IP-generating novel compounds.

  • For Neuroprotection Assays (Cell-Based): Do not rely solely on MAO-B IC50. A compound with a nanomolar MAO-B IC50 may fail in cell models if it lacks Nrf2 induction capacity. Prioritize derivatives containing electrophilic Michael acceptors (e.g.,

    
    -unsaturated ketones) if Nrf2 activation is desired.
    
  • Benchmarking: Always run Rasagiline in parallel. Literature values vary by lab conditions; an internal standard is non-negotiable for publication-quality data.

References

  • BenchChem. (2025).[1][2] Independent Verification of Neuroprotective Effects: A Comparative Analysis of MAO-B Inhibitors. Retrieved from

  • Carradori, S., & Petzer, J. P. (2015). Novel selective MAO-B inhibitors: a lesson from natural products. Molecular Diversity, 19(2), 433-449.
  • Meleddu, R., et al. (2025).[3] Design, Synthesis, and Evaluation of Pyrrole-Based Selective MAO-B Inhibitors with Additional AChE Inhibitory and Neuroprotective Properties.[4] Molecules. Retrieved from

  • Konieczny, J., et al. (2025). Neuroprotective or Neurotoxic Activity of 1-Methyl-1,2,3,4-tetrahydroisoquinoline and Related Compounds.[4][5][6] ResearchGate. Retrieved from

  • Stasiak, A., et al. (2014). SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism. Bioorganic & Medicinal Chemistry. Retrieved from

Sources

Validation

Technical Guide: IR Spectroscopy Profiling of Primary Amine THIQs

The following guide provides an in-depth technical comparison of Infrared (IR) spectroscopy characteristics for primary amine-substituted Tetrahydroisoquinolines (THIQs). It is structured to assist researchers in differe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Infrared (IR) spectroscopy characteristics for primary amine-substituted Tetrahydroisoquinolines (THIQs). It is structured to assist researchers in differentiating these pharmacophores from their secondary, tertiary, and aromatic counterparts.

Differentiation, Structural Validation, and Experimental Protocols

Executive Summary & Pharmacophore Context

Tetrahydroisoquinoline (THIQ) is a "privileged scaffold" in medicinal chemistry, forming the core of numerous antihypertensive agents, neurotoxins, and analgesics.

In synthetic pathways, distinguishing a Primary Amine THIQ (typically a THIQ scaffold with an exocyclic primary amine, e.g., 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline) from the Secondary Amine THIQ core (unsubstituted at the ring nitrogen) or Isoquinoline precursors is critical.

This guide focuses on the vibrational spectroscopy signatures that allow for rapid, non-destructive differentiation of these species without resorting to NMR.

Mechanistic Principles of Amine Vibrations

To interpret the spectra accurately, one must understand the causality behind the vibrational modes in a rigid bicyclic system.

The "Doublet vs. Singlet" Rule
  • Primary Amines (-NH₂): Possess two N-H bonds.[1][2] They exhibit two stretching modes due to mechanical coupling:

    • Asymmetric Stretch: Higher energy (~3350–3500 cm⁻¹).

    • Symmetric Stretch: Lower energy (~3250–3350 cm⁻¹).

  • Secondary Amines (Ring -NH-): Possess only one N-H bond.[1] They exhibit a single weak absorption band.[1]

The Bohlmann Band Anomaly (Expert Insight)

In cyclic amines like THIQs, C-H bonds adjacent to the nitrogen atom can stretch at lower frequencies (~2700–2800 cm⁻¹) if they are anti-periplanar to the nitrogen lone pair. These are known as Bohlmann bands .

  • Relevance: Their presence confirms the THIQ ring is in a specific conformation (usually a distorted half-chair) and that the nitrogen lone pair is free (not protonated/salt form).

Comparative Analysis: Spectral Fingerprints

The following table contrasts the Primary Amine THIQ against its common structural analogs.

Table 1: Characteristic IR Frequencies (cm⁻¹)
Functional Group ModePrimary Amine THIQ (Exocyclic -NH₂)Secondary Amine THIQ (Core Ring -NH-)Isoquinoline (Aromatic Precursor)Amine Salt (HCl Form)
N-H Stretching Doublet (Medium)~3380 (Asym) & ~3300 (Sym)Singlet (Weak)~3250–3350Absent Broad Band ~2500–3200 (Obscures C-H)
N-H Bending (Scissoring) Strong Band ~1580–1650Absent Absent Medium/Strong ~1500–1600 (Asym def.)
N-H Wagging Broad/Strong ~665–910Weak ~700–750Absent N/A
C-H Stretching (Aliphatic) < 3000 (2800–2980)< 3000 (2800–2980)Absent (Only aromatic >3000)Obscured by NH⁺
Bohlmann Bands Visible (~2700–2800)Visible (~2700–2800)Absent Absent (Lone pair occupied)
C=C / C=N (Ring) ~1450–1600 (Aromatic)~1450–1600 (Aromatic)~1570–1630 (Distinct C=N)~1450–1600

Critical Note: If your spectrum shows a massive, broad absorption spanning 2500–3200 cm⁻¹, your sample is likely an HCl salt . You must convert it to a free base to see the diagnostic N-H doublets described above.

Experimental Protocols

Protocol A: Sample Preparation (Salt vs. Free Base)

Objective: To obtain a clean fingerprint region and distinct N-H stretches, avoiding the "Ammonium Blur."

  • Diagnosis: Run a quick ATR scan. If the region >3000 cm⁻¹ is a broad slope, proceed to Step 2.

  • Micro-Extraction (The "Freebasing" Step):

    • Dissolve ~5 mg of the THIQ salt in 0.5 mL water.

    • Add 1 drop of 1M NaOH (pH should be >10).

    • Add 0.5 mL Dichloromethane (DCM) or Ethyl Acetate. Shake gently.

    • Extract the organic layer (bottom for DCM) and dry over anhydrous MgSO₄.

    • Evaporate solvent on a watch glass or rotary evaporator.

  • Measurement: Analyze the resulting oil/solid immediately to prevent carbonate formation from air.

Protocol B: Data Acquisition (ATR vs. Transmission)
  • ATR (Attenuated Total Reflectance): Preferred for THIQ oils.

    • Crystal: Diamond or ZnSe.

    • Correction: Apply "ATR Correction" in software, as penetration depth varies with wavelength, potentially skewing the intensity ratio of the N-H doublet.

  • KBr Pellet: Preferred for solid crystalline THIQs.

    • Risk: KBr is hygroscopic. Water bands (~3400 cm⁻¹ broad) can mimic or obscure amine peaks. Dry KBr at 110°C before use.

Decision Logic & Workflow (Visualization)

The following diagram outlines the logical flow for identifying the amine subclass of a THIQ derivative based on IR spectral data.

THIQ_Identification Start Acquire IR Spectrum (Region 2500-3600 cm⁻¹) CheckBroad Is there a broad, intense band spanning 2500-3200 cm⁻¹? Start->CheckBroad IsSalt Sample is AMINE SALT (NH⁺ Stretch) CheckBroad->IsSalt Yes CheckNHRegion Analyze 3300-3500 cm⁻¹ Region CheckBroad->CheckNHRegion No (Sharp peaks) ActionFreebase ACTION: Perform Basic Extraction (Protocol A) IsSalt->ActionFreebase ActionFreebase->CheckBroad Re-analyze Doublet Doublet Observed? (Two peaks ~3300 & ~3380) CheckNHRegion->Doublet Singlet Singlet Observed? (One peak ~3300) CheckNHRegion->Singlet None No Peaks >3000 cm⁻¹ (Except C-H) CheckNHRegion->None CheckScissor Check 1580-1650 cm⁻¹ (N-H Scissoring present?) Doublet->CheckScissor Confirm Secondary SECONDARY AMINE THIQ (Ring -NH-) Singlet->Secondary Tertiary TERTIARY THIQ or ISOQUINOLINE None->Tertiary Primary PRIMARY AMINE THIQ (Exocyclic -NH₂) CheckScissor->Primary Band Present

Figure 1: Decision tree for classifying THIQ derivatives via IR spectroscopy. Note the critical loop for salt neutralization.

References

  • NIST Mass Spectrometry Data Center. (2023). Isoquinoline, 1,2,3,4-tetrahydro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3][4][5][6] National Institute of Standards and Technology.[3][4] [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for N-H scissoring and Bohlmann band mechanics).
  • Heacock, R. A., & Marion, L. (1956). The Infrared Spectra of Secondary Amines and Their Salts. Canadian Journal of Chemistry, 34(12), 1782–1795. (Foundational work on distinguishing amine salts from free bases). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Purity Analysis of Commercial Tetrahydroisoquinoline Building Blocks

Introduction: The Imperative of Purity in THIQ Scaffolds The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in THIQ Scaffolds

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse and potent biological activities.[1][2][3] From antitumor antibiotics to novel therapeutics for neurodegenerative disorders, the THIQ motif is a cornerstone of modern drug discovery.[1][4] However, the journey from a promising molecular design to a validated biological result is paved with rigorous chemical characterization. The purity of the initial building blocks is not a trivial detail; it is the foundation upon which reliable, reproducible, and ultimately translatable research is built.

Commercial THIQ building blocks can harbor a range of impurities stemming from their synthesis, purification, and storage.[5] These can include residual starting materials from classic synthetic routes like the Pictet-Spengler or Bischler-Napieralski reactions, reaction by-products, degradation products, residual solvents, and, in the case of chiral THIQs, the undesired enantiomer.[1][6] The presence of such impurities, even at low levels, can lead to misleading biological data, failed experiments, and significant delays in development timelines. In a regulated environment, ensuring the quality of active pharmaceutical ingredients (APIs) is a legal and ethical mandate.[5][7]

This guide provides a comparative analysis of the essential analytical techniques used to assess the purity of commercial THIQ building blocks. We will move beyond mere protocol recitation to explain the causality behind methodological choices, empowering you to design a self-validating analytical system for these critical reagents.

An Integrated Workflow for Comprehensive Purity Assessment

No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different techniques with distinct separation and detection principles are used to corroborate findings. The following workflow illustrates a comprehensive strategy for characterizing a new batch of a commercial THIQ building block.

THIQ Purity Workflow cluster_0 Initial Characterization cluster_1 Chromatographic Purity & Impurity Profiling cluster_2 Specialized Analyses cluster_3 Final Assessment start New THIQ Batch Received nmr_id Identity Confirmation (¹H & ¹³C NMR) start->nmr_id hplc_uv Purity Assay & Impurity Profile (RP-HPLC-UV) nmr_id->hplc_uv lc_ms Identify Unknowns >0.1% (LC-MS/MS) hplc_uv->lc_ms Unknown peaks? hs_gc Residual Solvents Analysis (Headspace GC-MS) hplc_uv->hs_gc chiral Chiral Purity Assessment (Chiral HPLC or GC) hs_gc->chiral Is it chiral? qnmr Absolute Purity Assay (¹H-qNMR) hs_gc->qnmr Achiral chiral->qnmr coa Generate Certificate of Analysis (CoA) (Purity >95%?) qnmr->coa

Caption: A comprehensive analytical workflow for THIQ purity assessment.

Core Analytical Techniques: A Comparative Guide

The selection of an analytical method is dictated by the specific question at hand: Are we confirming identity? Quantifying the main component? Searching for trace impurities? Assessing enantiomeric excess? Here, we compare the workhorse techniques.

High-Performance Liquid Chromatography (HPLC): The Purity Workhorse

HPLC is indispensable for analyzing the purity of non-volatile organic compounds like THIQs. It separates components based on their differential partitioning between a stationary phase and a liquid mobile phase.

  • Scientific Rationale: For THIQs, which are often polar and possess UV chromophores, Reversed-Phase HPLC (RP-HPLC) with UV detection is the default method for determining purity percentage and profiling related substances.[8][9] The separation is driven by hydrophobicity, effectively resolving the main THIQ component from more or less polar impurities. For chiral THIQs, enantiomeric purity is a critical parameter, as different enantiomers can have vastly different pharmacological effects.[6][10] This necessitates the use of chiral stationary phases (CSPs) that can stereoselectively interact with the enantiomers.

  • Data Presentation:

    Parameter Reversed-Phase HPLC (Achiral) Chiral HPLC
    Primary Use Purity assay, impurity profiling Enantiomeric excess (e.e.) determination
    Stationary Phase C18, C8 (non-polar) Polysaccharide-based (e.g., amylose, cellulose)
    Typical Mobile Phase Acetonitrile/Water or Methanol/Water with acid/buffer Heptane/Isopropanol or other non-polar/polar mixtures
    Detects Related substances, degradation products Enantiomers, diastereomers
    Key Advantage Robust, versatile, widely applicable for purity checks Direct separation of enantiomers without derivatization

    | Limitation | Cannot separate enantiomers | Column can be expensive; method development is specific |

  • Experimental Protocol: RP-HPLC for Purity Assay

    • System: HPLC with UV-Vis Detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.[9]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV at 220 nm.[8]

    • Sample Preparation: Dissolve THIQ building block in a 50:50 mixture of Mobile Phase A:B to a concentration of ~1 mg/mL.

    • Analysis: Inject 10 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Gas Chromatography (GC): For Volatiles and Chiral Analysis via Derivatization

GC separates compounds based on their volatility. While many THIQs are not sufficiently volatile for direct GC analysis, the technique is paramount for assessing residual solvents and can be cleverly adapted for chiral analysis.

  • Scientific Rationale: Headspace GC is the gold standard for detecting and quantifying residual solvents from the manufacturing process. For chiral analysis, the polarity and volatility of THIQs can be modified through derivatization. Reacting the secondary amine of the THIQ with a chiral derivatizing agent, such as (–)-(1R)-menthyl chloroformate, creates a pair of diastereomers.[11][12] These diastereomers have different physical properties and can be readily separated on a standard, achiral GC column, providing a robust and cost-effective method for determining enantiomeric purity.[12] GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying unknown volatile or derivatized impurities.[11][13]

  • Experimental Protocol: Chiral GC via Derivatization [11]

    • Derivatization:

      • Dissolve ~5 mg of the THIQ sample in 1 mL of dichloromethane.

      • Add 1.5 equivalents of (–)-(1R)-menthyl chloroformate and 2.0 equivalents of a non-nucleophilic base (e.g., triethylamine).

      • Stir at room temperature for 1 hour. The reaction forms diastereomeric carbamates.

      • Quench the reaction with water, extract the organic layer, dry, and concentrate.

    • System: GC with Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: Standard non-polar capillary column (e.g., VF-1ms, 60 m x 0.25 mm x 0.25 µm).[11]

    • Carrier Gas: Helium or Nitrogen.[11]

    • Injector Temperature: 300°C.

    • Oven Program: Start at 150°C, ramp to 300°C at 5°C/min.

    • Analysis: The two diastereomers will elute at different retention times. The enantiomeric excess (e.e.) is calculated from the relative peak areas.

Quantitative NMR (qNMR): The Absolute Purity Standard

While NMR is universally used for structural elucidation, its quantitative application (qNMR) is a powerful primary method for determining absolute purity (as a mass fraction) without relying on a reference standard of the compound itself.[14][15]

  • Scientific Rationale: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15] By co-dissolving a known mass of a sample with a known mass of a certified, stable internal standard, the absolute purity of the sample can be calculated with high accuracy and precision.[16][17] This makes qNMR an excellent orthogonal technique to chromatography, as it is based on a completely different physical principle and is insensitive to many impurities that might co-elute in HPLC.[18] The Journal of Medicinal Chemistry now accepts absolute qNMR as a valid method for purity determination.[18]

  • Experimental Protocol: ¹H-qNMR for Absolute Purity

    • Standard Selection: Choose a high-purity (>99.5%), non-hygroscopic internal standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

    • Sample Preparation:

      • Accurately weigh ~10-20 mg of the internal standard into a vial using a calibrated microbalance.

      • Accurately weigh ~10-20 mg of the THIQ sample into the same vial.

      • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Data Acquisition:

      • Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay (D1) of at least 5 times the longest T1, calibrated 90° pulse).

    • Data Processing:

      • Carefully phase and baseline-correct the spectrum.

      • Integrate a well-resolved signal for the analyte (Int_analyte) and a signal for the internal standard (Int_std).

    • Calculation:

      • Purity (%, w/w) = (Int_analyte / N_analyte) * (N_std / Int_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

      • Where: N = number of protons for the integrated signal, MW = molecular weight, m = mass, Purity_std = purity of the standard.

Method Selection and Validation: Ensuring Trustworthy Data

The choice of analytical method depends on the specific purity attribute being investigated. A logical decision-making process is crucial for an efficient and effective characterization.

Method Selection Guide question1 What is the analytical question? q_identity Confirming Identity? question1->q_identity q_purity Chromatographic Purity (%)? question1->q_purity q_chiral Enantiomeric Purity? question1->q_chiral q_volatile Residual Solvents? question1->q_volatile q_absolute Absolute Purity (mass %)? question1->q_absolute ans_nmr ¹H & ¹³C NMR q_identity->ans_nmr ans_hplc RP-HPLC-UV q_purity->ans_hplc ans_chiral Chiral HPLC or Chiral GC (derivatized) q_chiral->ans_chiral ans_gc Headspace GC-MS q_volatile->ans_gc ans_qnmr ¹H-qNMR q_absolute->ans_qnmr

Caption: A decision tree for selecting the appropriate analytical method.

Furthermore, every protocol described must be part of a self-validating system. Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[19] Following guidelines from the International Council for Harmonisation (ICH Q2(R1)) and the United States Pharmacopeia (USP <1225>) is critical.[20][21][22][23] Key validation parameters include:

  • Accuracy: Closeness of test results to the true value.

  • Precision: Agreement among a series of measurements.

  • Specificity: Ability to assess the analyte unequivocally in the presence of other components.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Linearity & Range: Proportionality of the signal to the analyte concentration over a specific range.

Conclusion

The rigorous purity analysis of commercial tetrahydroisoquinoline building blocks is a non-negotiable prerequisite for successful and reproducible research in drug discovery. A multi-faceted approach, leveraging the distinct strengths of HPLC for purity profiling, GC for volatile and certain chiral analyses, and qNMR for absolute quantification, provides the most comprehensive and reliable characterization. By understanding the scientific principles behind these techniques and adhering to established validation standards, researchers can ensure the integrity of their starting materials, the validity of their experimental results, and the ultimate quality of their scientific contributions.

References

  • Přech, J., et al. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. American Journal of Analytical Chemistry. Available at: [Link][11][12]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. Available at: [Link][14]

  • SciRP.org. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroform. Scientific Research Publishing. Available at: [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd. Available at: [Link][16]

  • Wala, M., et al. (2005). SPE-HPLC determination of new tetrahydroisoquinoline derivatives in rat plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][8]

  • Dahlin, J. L., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link][18]

  • Pharma Tutor. (2025). Analytical Method Development and Validation in Pharmaceuticals. Pharma Tutor. Available at: [Link][20]

  • Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines. Cubic Analytical Solution. Available at: [Link][21]

  • SIELC Technologies. (2018). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link][9]

  • Riggin, R. M., & Kissinger, P. T. (1977). Determination of tetrahydroisoquinoline alkaloids in biological materials with high performance liquid chromatography. Analytical Chemistry. Available at: [Link]

  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. Available at: [Link][15]

  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available at: [Link][22]

  • Li, X., et al. (2011). Chiral capillary electrophoresis-mass spectrometry of tetrahydroisoquinoline-derived neurotoxins: observation of complex stereoisomerism. Journal of Chromatography A. Available at: [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available at: [Link][19]

  • Pawar, A., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link][23]

  • Thomas, S. (2022). Ensuring API Quality—The EDQM Perspective. Pharmaceutical Technology. Available at: [Link][7]

  • EDQM. (2019). Impurity Control in the European Pharmacopoeia. EDQM, Council of Europe. Available at: [Link]

  • Igarashi, K., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry. Available at: [Link][24]

  • Várnagy, E., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules. Available at: [Link][10]

  • Eurofins. (n.d.). Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. Eurofins Scientific. Available at: [Link]

  • EUPATI Toolbox. (n.d.). European pharmacopoeia: Quality standards for medicines. European Patients' Academy on Therapeutic Innovation. Available at: [Link]

  • Igarashi, K., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. J-Stage. Available at: [Link][25][26]

  • Monnin, J., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences. Available at: [Link][27]

  • Asif, M. M. A., et al. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances. Available at: [Link][6]

  • Sharma, G., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link][1][3]

  • Senter, T. J., & Miller, S. J. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules. Available at: [Link][2]

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  • Reddy, B. V. S., et al. (2014). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Scientia Pharmaceutica. Available at: [Link][30]

Sources

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Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydroisoquinolin-4-amine
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinolin-4-amine
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